3-Ethoxy-5-methylphenylboronic acid
Description
Properties
IUPAC Name |
(3-ethoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-13-9-5-7(2)4-8(6-9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSSQITZDLDPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681644 | |
| Record name | (3-Ethoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-05-0 | |
| Record name | B-(3-Ethoxy-5-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Ethoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Ethoxy-5-methylphenylboronic Acid Pinacol Ester (CAS No. 1218789-71-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Boronic Acids in Modern Synthesis
Boronic acids and their derivatives have become indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. Within the vast family of boronic acid reagents, arylboronic acids are particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.
However, free boronic acids often suffer from instability, including a propensity for dehydration to form boroxines and susceptibility to protodeboronation, which can complicate their purification, storage, and handling. To address these stability issues, the corresponding boronic acid pinacol esters are frequently employed. These esters are generally more stable, crystalline solids that are easier to purify and handle, while still retaining the requisite reactivity for cross-coupling reactions. This guide focuses on a specific and increasingly relevant building block: 3-Ethoxy-5-methylphenylboronic acid pinacol ester (CAS No. 1218789-71-9) . While the free boronic acid is less common, its pinacol ester provides a stable and reliable source for introducing the 3-ethoxy-5-methylphenyl moiety into target molecules.
This document will provide a comprehensive overview of the synthesis, properties, and applications of 3-Ethoxy-5-methylphenylboronic acid pinacol ester, with a particular focus on its utility in drug discovery and development.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The properties of 3-Ethoxy-5-methylphenylboronic acid pinacol ester are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1218789-71-9 | [1] |
| Molecular Formula | C₁₅H₂₃BO₃ | [1] |
| Molecular Weight | 262.2 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% | [1] |
| Storage | 3-5 °C, under inert atmosphere | [2] |
| Solubility | Soluble in common organic solvents such as ethyl acetate, dichloromethane, chloroform, and diethyl ether. | [2] |
Handling and Storage Considerations:
As with many boronic esters, 3-Ethoxy-5-methylphenylboronic acid pinacol ester is sensitive to hydrolysis, particularly in the presence of moisture and acidic or basic conditions. Therefore, it is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (refrigeration is recommended) to ensure its long-term stability and reactivity. When handling the reagent, it is advisable to work in a dry environment and use anhydrous solvents to prevent premature decomposition.
Synthesis of 3-Ethoxy-5-methylphenylboronic Acid Pinacol Ester
The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (or triflate) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.
A logical synthetic route to 3-Ethoxy-5-methylphenylboronic acid pinacol ester starts from the readily available 3,5-dimethylphenol. The overall synthetic workflow can be envisioned as a three-step process:
-
Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group of 3,5-dimethylphenol to yield 1-ethoxy-3,5-dimethylbenzene.
-
Electrophilic Aromatic Bromination: Regioselective bromination of the activated aromatic ring of 1-ethoxy-3,5-dimethylbenzene to produce the key intermediate, 1-bromo-3-ethoxy-5-methylbenzene.
-
Miyaura Borylation: Palladium-catalyzed conversion of 1-bromo-3-ethoxy-5-methylbenzene to the target boronic acid pinacol ester.
Synthetic workflow for 3-Ethoxy-5-methylphenylboronic acid pinacol ester.
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of 3-Ethoxy-5-methylphenylboronic acid pinacol ester.
Step 1: Synthesis of 1-Ethoxy-3,5-dimethylbenzene (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a primary alkyl halide.[3]
-
Reaction:
-
Reagents and Equipment:
-
3,5-Dimethylphenol
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or N,N-dimethylformamide (DMF) as solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a solution of 3,5-dimethylphenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-ethoxy-3,5-dimethylbenzene.
-
Step 2: Synthesis of 1-Bromo-3-ethoxy-5-methylbenzene (Electrophilic Aromatic Bromination)
The ethoxy and methyl groups are ortho-, para-directing activators. In this case, bromination is expected to occur at the position ortho to the ethoxy group and para to one of the (now electronically differentiated) methyl groups.
-
Reaction:
-
Reagents and Equipment:
-
1-Ethoxy-3,5-dimethylbenzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or dichloromethane as solvent
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve 1-ethoxy-3,5-dimethylbenzene (1.0 eq.) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq.) portion-wise over 30 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-3-ethoxy-5-methylbenzene.
-
Step 3: Synthesis of 3-Ethoxy-5-methylphenylboronic Acid Pinacol Ester (Miyaura Borylation)
This final step introduces the boronic ester functionality.
-
Reaction:
-
Reagents and Equipment:
-
1-Bromo-3-ethoxy-5-methylbenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) or another suitable palladium catalyst
-
Potassium acetate (KOAc)
-
1,4-Dioxane or dimethyl sulfoxide (DMSO) as solvent
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
In a Schlenk flask under an argon or nitrogen atmosphere, combine 1-bromo-3-ethoxy-5-methylbenzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (1.5 eq.), and PdCl₂(dppf) (0.03 eq.).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, monitoring by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-Ethoxy-5-methylphenylboronic acid pinacol ester as a solid.
-
Applications in Drug Discovery and Medicinal Chemistry
The 3-ethoxy-5-methylphenyl moiety is a valuable structural motif in medicinal chemistry. The strategic placement of the ethoxy and methyl groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. As such, the corresponding boronic acid pinacol ester serves as a key building block for introducing this fragment into potential drug candidates.
The primary application of 3-Ethoxy-5-methylphenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the efficient formation of a C-C bond between the 3-ethoxy-5-methylphenyl group and a variety of sp²-hybridized carbon atoms, such as those in aryl or heteroaryl halides or triflates.
General scheme of Suzuki-Miyaura coupling with 3-Ethoxy-5-methylphenylboronic acid pinacol ester.
Representative Suzuki-Miyaura Coupling Protocol
-
Reagents and Equipment:
-
3-Ethoxy-5-methylphenylboronic acid pinacol ester (1.2 eq.)
-
Aryl or heteroaryl halide (e.g., a bromo-substituted heterocycle) (1.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.)
-
2M aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene/Ethanol mixture as solvent
-
Schlenk flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, 3-Ethoxy-5-methylphenylboronic acid pinacol ester, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.
-
Heat the biphasic mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl or heteroaryl product.
-
The specific choice of catalyst, ligand, base, and solvent system is crucial for the success of a Suzuki-Miyaura coupling and often requires optimization depending on the specific substrates being coupled.
Conclusion
3-Ethoxy-5-methylphenylboronic acid pinacol ester is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its enhanced stability compared to the free boronic acid makes it an attractive reagent for introducing the 3-ethoxy-5-methylphenyl moiety into complex molecules. A robust synthetic route to this reagent is accessible from common starting materials, and its application in Suzuki-Miyaura cross-coupling reactions is straightforward, providing a powerful tool for the construction of novel molecular architectures with potential therapeutic applications. As the demand for structurally diverse and functionally optimized drug candidates continues to grow, the importance of specialized building blocks like 3-Ethoxy-5-methylphenylboronic acid pinacol ester is set to increase.
References
-
Aladdin Scientific. 3-Ethoxy-5-methylphenylboronic acid, pinacol ester, min 95%, 1 gram. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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A Technical Guide to the NMR and Mass Spectrometry of 3-Ethoxy-5-methylphenylboronic Acid
Authored by: A Senior Application Scientist
Introduction: 3-Ethoxy-5-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in the realm of drug discovery and development. Its utility in carbon-carbon bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, makes it a compound of significant interest to researchers.[1][2][3] A thorough understanding of its structural and physicochemical properties is paramount for its effective application. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-ethoxy-5-methylphenylboronic acid, offering insights into experimental design, data interpretation, and the significance of these analytical techniques in a drug development context.[4][5][6][7]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[7] For a molecule like 3-ethoxy-5-methylphenylboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of its chemical environment.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.4 | s | 1H | Ar-H |
| ~7.0-7.1 | s | 1H | Ar-H |
| ~6.8-6.9 | s | 1H | Ar-H |
| 4.08 | q, J = 7.0 Hz | 2H | -OCH₂CH₃ |
| 2.35 | s | 3H | Ar-CH₃ |
| 1.43 | t, J = 7.0 Hz | 3H | -OCH₂CH₃ |
| ~5.0-7.0 | br s | 2H | B(OH)₂ |
Interpretation and Experimental Rationale:
The aromatic region is expected to show three distinct singlets, corresponding to the three protons on the phenyl ring. The ethoxy group gives rise to a quartet for the methylene (-OCH₂-) protons, coupled to the three methyl (-CH₃) protons which appear as a triplet. The aromatic methyl group will appear as a sharp singlet. The protons of the boronic acid hydroxyl groups (-B(OH)₂) are often broad and may exchange with trace amounts of water in the solvent; their chemical shift can be highly variable.[8]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of 3-ethoxy-5-methylphenylboronic acid in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer for high resolution.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Employ a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Ar-C (C-O) |
| ~140 | Ar-C (C-CH₃) |
| ~135 | Ar-C (C-B) |
| ~125 | Ar-CH |
| ~120 | Ar-CH |
| ~115 | Ar-CH |
| 63.5 | -OCH₂CH₃ |
| 21.5 | Ar-CH₃ |
| 14.7 | -OCH₂CH₃ |
Interpretation and Experimental Rationale:
The spectrum will show nine distinct carbon signals. The carbon attached to the electron-donating ethoxy group will be the most downfield in the aromatic region. The carbon attached to the boronic acid group is also expected to be significantly downfield. The remaining aromatic carbons will appear in the typical aromatic region. The aliphatic carbons of the ethoxy and methyl groups will be found upfield.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 125 MHz ¹³C NMR spectrometer (corresponding to a 500 MHz ¹H frequency).
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
C. ¹¹B NMR Spectroscopy: A Specific Probe for Boron
For organoboron compounds, ¹¹B NMR is a highly informative technique.[9][10] It provides direct information about the coordination state and chemical environment of the boron atom.
Expected ¹¹B NMR Data (160 MHz, CDCl₃):
-
A single, broad resonance is expected in the range of δ 28-33 ppm .
Interpretation and Experimental Rationale:
The chemical shift of the ¹¹B nucleus is sensitive to its hybridization. For a trigonal planar (sp²) boronic acid, the signal typically appears in this downfield region.[11] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus. The position of this peak confirms the presence of the boronic acid functionality.
Experimental Protocol: ¹¹B NMR Acquisition
-
Sample Preparation: A slightly more concentrated sample than for ¹H NMR may be beneficial.
-
Instrumentation: An NMR spectrometer equipped with a broadband probe capable of observing the ¹¹B nucleus.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range for boron compounds (e.g., -100 to 100 ppm).
-
A simple one-pulse experiment is usually sufficient.
-
-
Processing: Standard processing steps are applied. A baseline correction is often important due to the broad nature of the signals.
Logical Workflow for NMR Analysis
Caption: Workflow for NMR analysis of 3-Ethoxy-5-methylphenylboronic acid.
II. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[12] It is crucial for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.[13][14]
A. Expected Mass Spectrum and Fragmentation Analysis
For 3-ethoxy-5-methylphenylboronic acid (C₉H₁₃BO₃), the expected monoisotopic mass is approximately 180.09 g/mol .
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Proposed Fragment |
| 180 | [M]⁺ (Molecular Ion) |
| 162 | [M - H₂O]⁺ |
| 151 | [M - C₂H₅]⁺ |
| 135 | [M - OC₂H₅]⁺ |
| 134 | [M - H₂O - C₂H₄]⁺ |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ |
Interpretation and Rationale for Fragmentation:
The molecular ion peak at m/z 180 should be observable. A common fragmentation pathway for boronic acids is the loss of water to give an ion at m/z 162.[15] Cleavage of the ethoxy group can occur in several ways, leading to fragments from the loss of an ethyl radical (m/z 151) or an ethoxy radical (m/z 135). Further fragmentation of the aromatic ring can lead to characteristic ions.
Experimental Protocol: Mass Spectrometry Acquisition
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Electrospray ionization (ESI) could also be used, particularly for confirming the molecular weight with minimal fragmentation.[16]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions. The isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% natural abundance) can be a useful diagnostic tool.[17]
Data Validation Workflow
Caption: Self-validating workflow for mass spectrometry analysis.
III. Applications in Drug Development
The precise characterization of 3-ethoxy-5-methylphenylboronic acid using NMR and MS is critical for its use in drug development for several reasons:
-
Quality Control: These techniques ensure the identity and purity of the starting material, which is a regulatory requirement.[6]
-
Reaction Monitoring: NMR can be used to monitor the progress of reactions involving this boronic acid, such as Suzuki-Miyaura couplings, by observing the disappearance of starting material signals and the appearance of product signals.
-
Structural Verification of Products: When used in the synthesis of a potential drug candidate, NMR and MS are essential for confirming the structure of the final active pharmaceutical ingredient (API).[5]
IV. Conclusion
The comprehensive analysis of 3-ethoxy-5-methylphenylboronic acid by NMR and mass spectrometry provides a detailed understanding of its chemical structure and properties. This information is not only fundamental for its use in organic synthesis but is also a cornerstone of its application in the highly regulated field of drug development. The protocols and interpretation guidelines presented here serve as a valuable resource for researchers and scientists working with this and similar organoboron compounds.
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YouTube. (2022). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]
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ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]
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San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
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The Ascent of a Versatile Moiety: A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical development of substituted phenylboronic acids. From their serendipitous discovery in the 19th century to their current indispensable role in modern organic synthesis and medicinal chemistry, we trace the evolution of their synthesis and the expansion of their applications. This guide delves into the key scientific breakthroughs that have established substituted phenylboronic acids as a cornerstone of contemporary chemical research, with a particular focus on their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and their emergence as critical components in drug discovery and diagnostics.
The Dawn of Boron-Carbon Bonds: Early Discoveries
The journey into the world of organoboron chemistry began in 1860 when Edward Frankland reported the first synthesis of a boronic acid.[1][2][3] His work involved a two-stage process, starting with the reaction of diethylzinc and triethyl borate to produce triethylborane, which was then oxidized in the air to yield ethylboronic acid.[1][2] This seminal discovery laid the groundwork for the future exploration of compounds containing a carbon-boron bond.
However, it was two decades later, in 1880, that the first aromatic boronic acid, benzeneboronic acid, was prepared and reported by Michaelis and Becker.[4] Their method involved the high-temperature reaction of diphenylmercury with boron trichloride in a sealed tube to form benzeneboronyl dichloride, which readily hydrolyzed to produce benzeneboronic acid.[4] Although arduous by modern standards, this synthesis marked a critical milestone, opening the door to the vast and versatile class of compounds now known as arylboronic acids.
Caption: The evolution of synthetic methods for phenylboronic acids.
More recently, direct C-H activation has emerged as a powerful strategy for the synthesis of arylboronic acids, offering even greater atom economy by avoiding the need for pre-functionalized starting materials. [5]
The Suzuki-Miyaura Coupling: A Revolution in Carbon-Carbon Bond Formation
The true ascent of substituted phenylboronic acids to prominence began in 1979 with the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki. [6]This palladium-catalyzed reaction between an organoboron compound (such as a phenylboronic acid) and an organohalide has become one of the most important and widely used methods for the formation of carbon-carbon bonds in modern organic synthesis. [6][7]The significance of this discovery was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi. [6] The Suzuki-Miyaura reaction offers several advantages that have contributed to its widespread adoption:
-
Stability and Low Toxicity: Phenylboronic acids are generally stable, crystalline solids that are less toxic and easier to handle than many other organometallic reagents. [5]* Mild Reaction Conditions: The reaction typically proceeds under mild conditions, tolerating a wide range of functional groups.
-
Commercial Availability: A vast array of substituted phenylboronic acids are commercially available, facilitating their use in various synthetic applications.
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves a well-defined catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the phenylboronic acid (R²) is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. [8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Modern Applications: From Pharmaceuticals to Sensors
The versatility of substituted phenylboronic acids has led to their widespread application in various fields beyond traditional organic synthesis, most notably in medicinal chemistry and sensor technology.
A Privileged Scaffold in Drug Discovery
The unique chemical properties of the boronic acid moiety have made it a "privileged scaffold" in drug design. [5]For a long time, boron-containing compounds were viewed with suspicion regarding their potential toxicity. [5]However, this perception has shifted dramatically, especially after the approval of bortezomib (Velcade®), a dipeptide boronic acid, by the FDA in 2003 for the treatment of multiple myeloma. [9]This milestone sparked a surge of interest in boronic acids as therapeutic agents. [9] The boron atom in these drugs often plays a crucial role in their mechanism of action, frequently acting as a reversible covalent inhibitor of enzymes by forming a stable, yet reversible, bond with active site serine or threonine residues. [1]The development of other boronic acid-based drugs, such as ixazomib and vaborbactam, has further solidified their importance in modern medicine. [5]
Sensing the Sweet Spot: Carbohydrate Recognition
Phenylboronic acids have the remarkable ability to form reversible covalent bonds with 1,2- and 1,3-diols, a feature that makes them ideal for the recognition of saccharides. [10]This property has been extensively exploited in the development of sensors for carbohydrates, particularly for monitoring glucose levels in individuals with diabetes. [4][11] The binding of a saccharide to a phenylboronic acid can be designed to trigger a detectable signal, such as a change in fluorescence or color. [12][13]The first fluorescent sensor for saccharides based on a phenylboronic acid was reported in 1994 by Shinkai and co-workers. [12]This pioneering work has led to the development of a wide range of sophisticated sensing systems, including hydrogels that swell or shrink in response to glucose concentrations. [14]
Conclusion and Future Outlook
The journey of substituted phenylboronic acids, from their initial synthesis in the late 19th century to their current status as indispensable tools in chemistry and biology, is a testament to the power of fundamental research and the continuous quest for innovation. The development of efficient and versatile synthetic methods, coupled with the discovery of their remarkable reactivity in cross-coupling reactions and their unique ability to interact with biological molecules, has cemented their place in the modern scientific landscape. As our understanding of the nuanced properties of the boron-carbon bond continues to grow, we can anticipate that substituted phenylboronic acids will play an even more significant role in addressing challenges in medicine, materials science, and beyond.
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A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 3-Ethoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the Hazard Profile of Arylboronic Acids
Arylboronic acids are generally crystalline solids that are relatively stable to air and moisture compared to their alkylboronic acid counterparts. However, they are not without hazards. The primary risks associated with handling 3-Ethoxy-5-methylphenylboronic acid, as extrapolated from analogous compounds, include:
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Direct contact with the solid or its dust can lead to redness, itching, and inflammation. Inhalation of dust can irritate the mucous membranes and upper respiratory tract.
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation and other adverse health effects.[1]
It is crucial to treat all chemical reagents with the awareness of their potential hazards, especially when toxicological data is limited.[4][5]
GHS Hazard Classification (Anticipated)
Based on data for similar phenylboronic acid derivatives, the anticipated GHS classification for 3-Ethoxy-5-methylphenylboronic acid would likely include the following pictograms and hazard statements:
| Pictogram | Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][3] | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][3] | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1][3] |
Prudent Handling Protocols
Adherence to meticulous handling procedures is paramount to minimizing exposure and ensuring the integrity of the reagent.
Engineering Controls and Ventilation
All manipulations of solid 3-Ethoxy-5-methylphenylboronic acid should be conducted in a well-ventilated area.[3] A certified chemical fume hood is the preferred engineering control, especially when weighing or transferring the powder, to minimize the inhalation of dust.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following diagram outlines the decision-making process for selecting appropriate PPE when handling arylboronic acids.
Caption: Decision tree for selecting appropriate PPE.
Step-by-Step Weighing and Dissolution Protocol
-
Preparation: Don all required PPE (nitrile gloves, safety goggles, and a lab coat). Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of 3-Ethoxy-5-methylphenylboronic acid to the weighing vessel using a clean spatula. Avoid generating dust.
-
Close the reagent container tightly immediately after use.
-
-
Dissolution:
-
Add the appropriate solvent to a reaction vessel equipped with a magnetic stir bar.
-
Slowly add the weighed boronic acid to the solvent while stirring.
-
Rinse the weighing vessel with a small amount of the solvent to ensure a complete transfer.
-
Stability and Storage: Preserving Reagent Integrity
The stability of arylboronic acids is a critical factor for successful and reproducible synthetic outcomes.
Key Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways:
-
Oxidative Decomposition: Exposure to strong oxidizing agents can lead to the cleavage of the carbon-boron bond.[7][8]
-
Protodeboronation: This is a common decomposition pathway, especially for heteroarylboronic acids, where the boronic acid group is replaced by a hydrogen atom. This can be accelerated by heat, base, or the presence of a palladium catalyst.[9][10]
-
Anhydride Formation: Boronic acids can lose water to form cyclic trimers known as boroxines. While this is often a reversible process, it can affect the stoichiometry of reactions.
Recommended Storage Conditions
To mitigate degradation and ensure the longevity of 3-Ethoxy-5-methylphenylboronic acid, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place.[4] Refrigeration is often recommended.[11] | Minimizes the rate of decomposition reactions. |
| Atmosphere | Store in a tightly closed container.[3][4] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[6] | Protects against atmospheric moisture and oxygen. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids.[11] | Prevents chemical reactions that can degrade the compound. |
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to spills and exposures is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Spill Cleanup Protocol
The following workflow outlines the procedure for managing a small laboratory spill of 3-Ethoxy-5-methylphenylboronic acid.
Caption: Step-by-step workflow for cleaning up a small spill.
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal
All waste containing 3-Ethoxy-5-methylphenylboronic acid, including contaminated absorbent materials and empty containers, must be treated as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed container.[12]
-
Disposal: Dispose of the waste through your institution's hazardous waste management program.[3] Do not dispose of it in the regular trash or down the drain. For small amounts of pure boric acid, some local regulations may permit disposal down the drain with copious amounts of water, but this should be verified with your local authorities.[13][14]
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literature review on 3-Ethoxy-5-methylphenylboronic acid
3-Ethoxy-5-methylphenylboronic acid is a versatile building block for organic synthesis. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures. As the demand for novel pharmaceuticals and materials continues to grow, the strategic use of functionalized arylboronic acids like this one will remain a key enabler of innovation in chemical synthesis. Further research may explore its application in other metal-catalyzed reactions or as a component in fluorescent sensors and materials science. [20]
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
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CRO Splendid Lab Pvt. Ltd. 3-Ethoxy-5-methylphenylboronic acid, pinacol ester. [Link]
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ESPI Metals. Boron - Safety Data Sheet. [Link]
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Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
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Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
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National Institutes of Health. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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ACS Publications. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. [Link]
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Ethoxy-5-methylphenylboronic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Ethoxy-5-methylphenylboronic Acid in Modern Synthesis
In the landscape of pharmaceutical and materials science, the construction of complex molecular architectures with precision and efficiency is paramount. Among the vast toolkit of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] 3-Ethoxy-5-methylphenylboronic acid is a valuable building block in this context, offering a unique combination of electronic and steric properties. The presence of an electron-donating ethoxy group and a moderately bulky methyl group on the phenyl ring influences its reactivity in predictable and advantageous ways, making it a key intermediate in the synthesis of a variety of target molecules, from active pharmaceutical ingredients to advanced materials.
This comprehensive guide provides an in-depth exploration of the application of palladium catalysts in reactions involving 3-Ethoxy-5-methylphenylboronic acid. Moving beyond a simple recitation of steps, this document delves into the rationale behind catalyst and ligand selection, the intricacies of the reaction mechanism, and provides a detailed, field-proven protocol for its successful implementation.
Understanding the Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The rate of this step is dependent on the nature of the halide, with the reactivity order typically being I > Br > Cl.[1]
-
Transmetalation: The organoboron species, in this case, 3-Ethoxy-5-methylphenylboronic acid, transfers its organic group to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst and Ligand Selection: Tailoring the System for Success
The choice of the palladium source and the accompanying ligand is critical for a successful Suzuki-Miyaura coupling reaction. For an electron-rich and somewhat sterically hindered substrate like 3-Ethoxy-5-methylphenylboronic acid, careful consideration of these components is necessary to achieve high yields and avoid side reactions.
Palladium Precatalysts:
A variety of palladium precatalysts can be employed, with the most common being Pd(0) and Pd(II) sources.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, air-stable Pd(0) precatalyst that is often effective for a broad range of substrates.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Another common Pd(0) source, often used in combination with a variety of phosphine ligands.
-
Pd(OAc)₂ (Palladium(II) Acetate) and PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) Dichloride): These Pd(II) sources are also frequently used and are reduced in situ to the active Pd(0) species.
The Crucial Role of Phosphine Ligands:
The ligand plays a multifaceted role in the catalytic cycle. It stabilizes the palladium center, influences its reactivity, and can facilitate both the oxidative addition and reductive elimination steps. For electron-rich boronic acids, the use of electron-rich and bulky phosphine ligands is often advantageous.
-
Triphenylphosphine (PPh₃): A standard, versatile, and cost-effective ligand suitable for many applications.
-
Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): This class of bulky, electron-rich biaryl phosphine ligands is particularly effective for challenging coupling reactions, including those involving sterically hindered or electron-rich substrates. They can often promote higher catalyst turnover numbers and allow for lower catalyst loadings.
-
Other Phosphine Ligands: Tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are other examples of bulky, electron-donating ligands that can be effective.
Experimental Protocol: A Validated Approach
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of 3-Ethoxy-5-methylphenylboronic acid with an aryl bromide. This protocol is based on established methodologies for similar electron-rich and sterically hindered substrates and serves as an excellent starting point for optimization.
Diagram 2: A step-by-step workflow for the synthesis.
Materials and Reagents:
-
3-Ethoxy-5-methylphenylboronic acid
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Phosphine ligand (if using a Pd(II) source, e.g., SPhos)
-
Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Toluene and Water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), 3-Ethoxy-5-methylphenylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Solvent Addition and Degassing: Add the solvent system (e.g., toluene and water). Degas the mixture thoroughly by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 1-5 mol% Pd(PPh₃)₄). If using a Pd(II) source like Pd(OAc)₂, also add the appropriate phosphine ligand (e.g., 2-10 mol% SPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Data Presentation: Expected Outcomes and Optimization Parameters
The following table provides a hypothetical summary of reaction conditions and expected yields for the coupling of 3-Ethoxy-5-methylphenylboronic acid with 4-bromotoluene. These values are based on typical results for similar Suzuki-Miyaura reactions and should be used as a guideline for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | PdCl₂(PPh₃)₂ (3) | - | K₃PO₄ (2) | DMF/H₂O (5:1) | 80 | 16 | 78 |
Troubleshooting and Key Considerations
-
Protodeboronation: A common side reaction where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using milder bases (e.g., K₂CO₃ instead of NaOH), anhydrous conditions if possible, or by protecting the boronic acid as a boronate ester.
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can often be suppressed by using the appropriate ligand and carefully controlling the reaction conditions.
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, changing the solvent or base, or using a more active catalyst system (e.g., a Buchwald ligand).
-
Purity of Reagents: Ensure that the boronic acid, aryl halide, and solvents are of high purity, as impurities can poison the catalyst. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of 3-Ethoxy-5-methylphenylboronic acid is a robust and versatile method for the synthesis of valuable biaryl compounds. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a strong foundation for the successful application of this important synthetic tool in drug discovery and materials science.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. URL: [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. URL: [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. URL: [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. URL: [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling of aryl and vinyl boronic acids. Chemical Society Reviews, 2014 , 43, 412-443. URL: [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50 (30), 6722-6737. URL: [Link]
Sources
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Ethoxy-5-methylphenylboronic acid
Introduction: Strategic C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability, functional group tolerance, and relatively mild conditions in forming carbon-carbon bonds.[1][2][3] This guide provides a detailed examination of the critical parameters—base and solvent selection—for the successful coupling of 3-Ethoxy-5-methylphenylboronic acid. This particular substrate, characterized by an electron-donating ethoxy group and a moderately sterically hindering methyl group at the meta positions, presents unique considerations for reaction optimization. Understanding the interplay between the boronic acid, the palladium catalyst, the chosen base, and the solvent system is paramount for researchers in medicinal chemistry and materials science aiming to achieve high yields and purity.
The Engine of the Reaction: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The base is not a mere spectator; it is an essential activator in the transmetalation step, the rate-limiting phase for many Suzuki couplings.
The base's primary role is to activate the boronic acid, converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[6][7] This transformation significantly enhances the rate at which the organic moiety is transferred from the boron atom to the palladium(II) center, paving the way for the final bond formation.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. The base is critical for activating the boronic acid (Ar²B(OH)₂) for the transmetalation step.
Part I: The Crucial Role of the Base
The choice of base directly influences reaction kinetics and the prevalence of side reactions, such as protodeboronation (the undesired cleavage of the C-B bond). For 3-Ethoxy-5-methylphenylboronic acid, the electron-rich nature of the ring can modulate its reactivity, making base selection a key optimization parameter.
Causality Behind Base Selection
-
Activation: A base of sufficient strength is required to deprotonate the boronic acid or coordinate with it to form the reactive boronate complex.[6]
-
Compatibility: The base must not react with or degrade the starting materials, product, or catalyst system. For substrates with base-sensitive functional groups (e.g., esters), milder bases are preferable.[7]
-
Solubility: The base's solubility in the chosen solvent system is critical. In biphasic systems, the base typically resides in the aqueous layer, where it activates the boronic acid at the phase interface.
A Comparative Guide to Common Bases
| Base | Typical Conditions | Strength | Key Considerations & Recommendations |
| Potassium Carbonate (K₂CO₃) | Dioxane/H₂O, Toluene/H₂O | Moderate | An excellent first choice for general screening. Cost-effective and effective for a wide range of substrates. Often used in a 2M aqueous solution.[1][8] |
| Sodium Carbonate (Na₂CO₃) | Dioxane/H₂O, THF/H₂O | Moderate | Similar to K₂CO₃, a reliable and mild option suitable for many standard couplings.[1][9] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene, THF | Strong | More soluble in organic solvents than K₂CO₃/Na₂CO₃. Its higher basicity is often beneficial for less reactive or sterically hindered coupling partners.[1][4] |
| Potassium Phosphate (K₃PO₄) | Toluene, Dioxane (often anhydrous) | Strong | A strong, non-nucleophilic base. It is the base of choice for many modern, high-performance catalyst systems and is particularly effective for coupling sterically hindered substrates or aryl chlorides.[1][10] |
| Potassium Fluoride (KF) | THF, Toluene | Mild | A milder alternative that can be effective, particularly when base-sensitive functional groups are present.[1][7] |
For the coupling of 3-Ethoxy-5-methylphenylboronic acid, a moderately strong base is recommended as a starting point. The electron-donating ethoxy group may slightly decrease the Lewis acidity of the boron atom, requiring sufficient basicity for efficient boronate formation.
Recommendation: Begin with K₂CO₃ in a biphasic solvent system. If the reaction is sluggish or incomplete, transitioning to a stronger base like K₃PO₄ in a solvent like toluene or dioxane is a logical next step.
Part II: The Solvent System's Impact
The solvent orchestrates the reaction environment, influencing solubility, reaction rate, and temperature. The choice is not arbitrary and should be made in concert with the selection of the base and catalyst.
Causality Behind Solvent Selection
-
Solubility: The solvent must effectively dissolve the organic halide, the boronic acid (or its boronate form), and the palladium catalyst complex to ensure a homogeneous reaction environment or efficient transport between phases.[4]
-
Aqueous vs. Anhydrous: Many Suzuki protocols utilize a biphasic system, where an organic solvent is mixed with water.[3][4] Water is excellent for dissolving inorganic bases like K₂CO₃ and can accelerate the reaction.[11][12] Anhydrous conditions, often paired with bases like K₃PO₄, are used for water-sensitive substrates or specific catalyst systems.
-
Boiling Point: The solvent's boiling point dictates the accessible temperature range. Many Suzuki couplings require heating (typically 60–110 °C) to drive the reaction to completion.[13]
Recommended Solvent Systems
| Solvent System | Typical Base Pairing | Temperature Range (°C) | Key Considerations & Recommendations |
| 1,4-Dioxane / H₂O | K₂CO₃, Cs₂CO₃ | 80 - 100 | A robust and widely applicable system. Dioxane is an excellent solvent for many organic substrates and catalysts. A ratio of 4:1 to 10:1 (organic:water) is common. |
| Toluene / H₂O | K₂CO₃, K₃PO₄ | 80 - 110 | Toluene allows for higher reaction temperatures, which can be beneficial for less reactive aryl bromides or chlorides. |
| Tetrahydrofuran (THF) / H₂O | Na₂CO₃, K₂CO₃ | 60 - 66 | A lower-boiling option suitable for more reactive coupling partners where high temperatures are not required. |
| Toluene (Anhydrous) | K₃PO₄ | 80 - 110 | The standard for many modern protocols, especially those involving sterically hindered substrates or specialized phosphine ligands. Requires careful drying of the solvent and reagents. |
| Ethanol (EtOH) / H₂O | Na₂CO₃ | 70 - 80 | A "greener" solvent option that can be effective in many cases, particularly with hydrophilic substrates.[14] |
Recommendation: For 3-Ethoxy-5-methylphenylboronic acid, 1,4-Dioxane/Water provides an excellent balance of solubility and reactivity for initial experiments. If higher temperatures are needed to overcome steric hindrance or low reactivity of the coupling partner, Toluene/Water is a superior choice.
Figure 2: Decision flowchart for selecting initial reaction conditions.
Part III: Experimental Protocols
Safety Note: Phenylboronic acids can be irritants.[15][16] Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Protocol 1: General Coupling with Potassium Carbonate in Dioxane/Water
This protocol is a robust starting point for coupling 3-Ethoxy-5-methylphenylboronic acid with a range of aryl or vinyl bromides and iodides.
Reagents & Equipment:
-
3-Ethoxy-5-methylphenylboronic acid (1.1 - 1.5 equivalents)
-
Aryl/Vinyl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Degassed Deionized Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Heating mantle or oil bath with temperature control
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl halide (1.0 eq.), 3-Ethoxy-5-methylphenylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Prepare a 2M solution of K₂CO₃ in degassed water. Via syringe, add 1,4-dioxane, followed by the aqueous K₂CO₃ solution. The mixture should be stirred vigorously.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Coupling for Challenging Substrates with Potassium Phosphate in Toluene
This protocol is recommended for less reactive partners (e.g., aryl chlorides) or sterically hindered substrates where Protocol 1 fails to give satisfactory results.
Reagents & Equipment:
-
3-Ethoxy-5-methylphenylboronic acid (1.5 equivalents)
-
Aryl/Vinyl Halide/Triflate (1.0 equivalent)
-
Palladium Pre-catalyst and Ligand (e.g., Pd₂(dba)₃, 1-2 mol% with a ligand like SPhos or XPhos, 2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equivalents)
-
Anhydrous Toluene
-
Other equipment as listed in Protocol 1
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask under vacuum and allow it to cool under an inert atmosphere. Add finely ground K₃PO₄ (3.0 eq.), the palladium pre-catalyst, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Add the aryl halide (1.0 eq.) and 3-Ethoxy-5-methylphenylboronic acid (1.5 eq.) as solids.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction as described in Protocol 1 (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently strong base; Low temperature; Steric hindrance. | Ensure inert atmosphere; Use a stronger base (K₃PO₄); Increase temperature; Switch to a more active catalyst system (e.g., use a Buchwald ligand like SPhos).[10] |
| Protodeboronation | Base is too strong or reaction time is too long; Presence of excess water. | Use a milder base (e.g., KF); Reduce reaction time; Use anhydrous conditions if possible.[17] |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas solvents and maintain a strict inert atmosphere; Screen different ligands to promote faster cross-coupling.[4] |
| Poor Reproducibility | Inconsistent quality of reagents (especially base and boronic acid); Variable oxygen/moisture levels. | Use freshly opened or purified reagents; Ensure consistent and rigorous inert atmosphere technique.[10] |
Conclusion
The successful Suzuki-Miyaura coupling of 3-Ethoxy-5-methylphenylboronic acid is readily achievable through the logical and systematic selection of the base and solvent. A foundational approach beginning with potassium carbonate in an aqueous dioxane system offers a high probability of success for a wide array of coupling partners. For more challenging substrates, transitioning to a stronger, non-nucleophilic base such as potassium phosphate in an anhydrous aromatic solvent provides a powerful alternative. By understanding the mechanistic roles of these core components and following robust experimental protocols, researchers can efficiently synthesize complex molecules for applications across the chemical sciences.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Semantic Scholar. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Available from: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Available from: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available from: [Link]
-
RSC Publishing. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
-
WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]
-
PubChem. 3,5-Dimethylphenylboronic acid. Available from: [Link]
-
PubChem. Tolylboronic acid. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems | MDPI [mdpi.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. 3,5-Dimethylphenylboronic acid | C8H11BO2 | CID 2734349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Application of 3-Ethoxy-5-methylphenylboronic Acid in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The utility and efficacy of this Nobel Prize-winning methodology are intrinsically linked to the diversity and reactivity of its boronic acid coupling partners. Among the vast arsenal of available boronic acids, 3-Ethoxy-5-methylphenylboronic acid has emerged as a valuable building block for the introduction of a specifically substituted phenyl moiety, offering a unique combination of electronic and steric properties. Its application is particularly noted in the synthesis of complex biaryl structures, which are prevalent in a wide array of biologically active compounds and functional materials.[1][2]
This comprehensive guide provides an in-depth exploration of the practical applications of 3-Ethoxy-5-methylphenylboronic acid in organic synthesis. We will delve into the mechanistic nuances of its reactivity, provide detailed, field-proven protocols for its use in Suzuki-Miyaura coupling, and discuss the critical parameters that govern the success of these transformations. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.
Core Principles: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[3] The catalytic cycle is a well-established sequence of elementary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a palladium(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is facilitated by the presence of a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the desired biaryl product, regenerating the palladium(0) catalyst to continue the cycle.
The judicious selection of the palladium catalyst, ligands, base, and solvent system is paramount to achieving high yields and purity in the final product.
Application Focus: Synthesis of Biaryl Scaffolds
The primary application of 3-Ethoxy-5-methylphenylboronic acid is in the palladium-catalyzed synthesis of substituted biaryl compounds. The ethoxy and methyl groups on the phenyl ring influence the electronic and steric nature of the resulting biaryl, which can be crucial for modulating the pharmacological activity or material properties of the target molecule.
Illustrative Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of 3-Ethoxy-5-methylphenylboronic acid.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-Ethoxy-5-methylphenylboronic Acid with an Aryl Bromide
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 3-Ethoxy-5-methylphenylboronic acid with a generic aryl bromide. The specific conditions may require optimization based on the nature of the aryl bromide.
Materials and Reagents:
-
3-Ethoxy-5-methylphenylboronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or N,N-Dimethylformamide [DMF])
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-Ethoxy-5-methylphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) via syringe. Subsequently, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide and to compensate for any potential homocoupling of the boronic acid.
-
Choice of Base: The base plays a crucial role in the transmetalation step. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used. Cesium carbonate is often more effective for less reactive aryl chlorides due to its higher solubility and basicity.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is critical for the success of the reaction.
-
Anhydrous Solvents: While some Suzuki reactions can be performed in aqueous media, anhydrous solvents are generally preferred to avoid protodeboronation of the boronic acid, a common side reaction.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction parameters. The following table provides a hypothetical summary of an optimization study for the coupling of 3-Ethoxy-5-methylphenylboronic acid with 4-bromoanisole.
| Entry | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene | 100 | 75 |
| 2 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | Toluene | 100 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane | 90 | 82 |
| 4 | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Dioxane | 90 | 91 |
This data is illustrative and serves to demonstrate the impact of different reaction components on the outcome of the coupling reaction.
Workflow Visualization
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Broader Synthetic Utility
While the Suzuki-Miyaura coupling is the most prominent application, the synthetic utility of 3-Ethoxy-5-methylphenylboronic acid is not limited to this transformation. Boronic acids, in general, can participate in other important reactions, including:
-
Chan-Lam Coupling: The copper-catalyzed cross-coupling of boronic acids with amines, alcohols, and thiols to form C-N, C-O, and C-S bonds, respectively.
-
Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and an aldehyde or ketone to form α-amino acids or their derivatives.
-
Liebeskind-Srogl Coupling: A palladium-catalyzed cross-coupling reaction of thioesters with boronic acids.
The presence of the ethoxy and methyl substituents on 3-Ethoxy-5-methylphenylboronic acid can influence the reactivity and selectivity in these transformations as well, opening avenues for the synthesis of a diverse range of functionalized molecules.
Caption: Synthetic utility of 3-Ethoxy-5-methylphenylboronic acid.
Conclusion
3-Ethoxy-5-methylphenylboronic acid is a valuable and versatile reagent in the toolkit of the modern organic chemist. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of complex biaryl structures, which are of significant interest in drug discovery and materials science. A thorough understanding of the reaction mechanism and the critical parameters influencing the reaction outcome is essential for its successful implementation. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize 3-Ethoxy-5-methylphenylboronic acid in their synthetic endeavors.
References
- Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979, (19), 866-867.
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49-97.
- Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58 (48), 9633-9695.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angew. Chem. Int. Ed.2001, 40 (24), 4544-4568.
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Silva, M. P.; Saraiva, L.; Pinto, M.; Sousa, M. E. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2020 , 25 (18), 4323. [Link]
- Al-Masum, M.; Ng, C. H.; Ali, M. A. Suzuki-Miyaura Cross-Coupling Reactions in Water.
- Tyrell, J. H.; Weekes, D. M.; Anderson, E. A. The Suzuki-Miyaura cross-coupling of organoboronates. Org. Biomol. Chem.2014, 12 (36), 6906-6925.
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Adv., 2023 ,13, 22896-22948. [Link]
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Myers, A. G. The Suzuki Reaction. [Link]
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Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules2021 , 26(15), 4429. [Link]
- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. Synlett2004, (1), 139-141.
-
Molecular docking interaction of 3-ethoxyphenyl boronic acid within the... ResearchGate. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
3-Ethoxy-5-methylphenylboronic acid, pinacol ester, min 95%, 1 gram. Aladdin Scientific. [Link]
Sources
Application Note: Scale-Up Synthesis of 3-Ethoxy-5-methylphenylboronic Acid for Pharmaceutical Intermediates
Abstract
3-Ethoxy-5-methylphenylboronic acid is a critical building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] While laboratory-scale synthesis is well-established, transitioning to pilot and manufacturing scales introduces significant challenges related to process safety, reaction kinetics, mass and heat transfer, and product purification. This guide provides a comprehensive technical overview of the considerations and protocols for the robust scale-up of 3-Ethoxy-5-methylphenylboronic acid synthesis, focusing on the Grignard reaction pathway. It is intended for researchers, process chemists, and drug development professionals seeking to bridge the gap between bench-top discovery and kilogram-scale production.
Introduction: The Strategic Importance of Boronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis. Their stability, low toxicity, and high reactivity in palladium-catalyzed cross-coupling reactions make them ideal for constructing carbon-carbon bonds.[1] The specific substitution pattern of 3-Ethoxy-5-methylphenylboronic acid makes it a valuable intermediate for various therapeutic agents. The successful scale-up of its synthesis is therefore a crucial step in the drug development pipeline, demanding a process that is not only high-yielding but also safe, cost-effective, and reproducible.
Synthetic Strategy and Route Selection
Several methods exist for the synthesis of arylboronic acids. The optimal choice for industrial scale-up hinges on a balance of cost, safety, functional group tolerance, and atom economy.
-
Lithiation-Borylation: This method involves a halogen-lithium exchange at cryogenic temperatures (-78 °C) followed by quenching with a borate ester.[3][4] While effective, the requirement for cryogenic conditions presents a significant capital and operational expenditure, making it less favorable for large-scale batch processing.[5][6]
-
Miyaura Borylation: A palladium-catalyzed coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This route offers excellent functional group tolerance but is often hampered by the high cost of the palladium catalyst and ligands, and the potential need for a subsequent hydrolysis step to obtain the free boronic acid.[7]
-
Grignard Reaction: This classic route involves the formation of an arylmagnesium halide (Grignard reagent) from an aryl halide and magnesium metal, followed by reaction with a trialkyl borate.[8] It is highly atom-economical and utilizes inexpensive starting materials. However, the reaction is notoriously exothermic and can be difficult to initiate and control, posing significant safety risks upon scale-up.[9][10][11]
For this guide, we select the Grignard reaction pathway starting from 1-Bromo-3-ethoxy-5-methylbenzene. Its economic advantages are compelling for industrial production, and its well-documented challenges provide an excellent framework for discussing critical scale-up principles.
Overall Reaction Scheme: Step 1: Grignard Reagent Formation Step 2: Borylation and Hydrolysis
Process Hazard Analysis and Scale-Up Considerations
Directly scaling a lab procedure is a recipe for failure. A thorough Process Hazard Analysis (PHA) is mandatory. The primary hazards associated with this synthesis are thermal runaways during Grignard formation and quenching. [9][12] Key Considerations:
-
Thermal Hazard Assessment: The formation of the Grignard reagent is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. [9] * Causality: A sudden, uncontrolled reaction (often after an induction period) can cause the solvent (like THF) to boil violently, leading to reactor over-pressurization and a potential fire or explosion. [10][12] * Mitigation: Use of a reaction calorimeter (RC1) on a lab scale is essential to quantify the heat of reaction and determine the maximum safe addition rate of the aryl bromide. The process must be designed as "heat-flow limited," meaning the rate of reagent addition is dictated by the reactor's ability to remove heat.
-
Grignard Initiation: The reaction of magnesium metal with the aryl bromide has a significant activation energy.
-
Causality: On a lab scale, a heat gun can initiate the reaction. On a large scale, this is not feasible. If the aryl bromide is added and the reaction fails to initiate, a dangerous accumulation of unreacted starting material occurs. When initiation finally happens, the reaction can proceed with explosive force. [11] * Mitigation: Large-scale batches should be initiated using a small amount of a chemical activator (e.g., a crystal of iodine or 1,2-dibromoethane) or by "seeding" the reactor with a small amount of pre-formed Grignard reagent from a previous batch.
-
-
Mass Transfer and Mixing: Efficient mixing is critical to distribute reactants and dissipate heat.
-
Causality: Poor mixing can lead to localized "hot spots" where the reaction rate is much higher, potentially initiating a runaway. It also hinders the reaction of the Grignard reagent with the magnesium surface.
-
Mitigation: The reactor must be equipped with appropriate baffles and a high-torque agitator (e.g., a pitched-blade turbine or anchor stirrer) designed for heterogeneous mixtures.
-
-
Work-up and Quenching: The borylation step and subsequent acidic work-up are also exothermic.
-
Causality: Quenching the reaction mixture with aqueous acid neutralizes magnesium salts and hydrolyzes the borate ester. This is highly exothermic. Furthermore, if any unreacted magnesium metal remains, it will react with the acid to produce flammable hydrogen gas.
-
Mitigation: A "reverse quench," where the reaction mixture is slowly added to a cooled, stirred vessel of aqueous acid, is the preferred method on a large scale. This ensures the quenching medium is always in excess, allowing for better temperature control. The reaction should be monitored for completion (e.g., by GC-MS) to ensure no magnesium remains before the quench.
-
-
Purification Strategy: Lab-scale purification often relies on silica gel chromatography, which is impractical and expensive at scale. [13] * Causality: Chromatography requires large volumes of solvent and is a low-throughput, high-cost operation.
-
Mitigation: The process should be designed to yield a crude product that can be purified by crystallization or recrystallization. This involves careful selection of an appropriate solvent system where the desired boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. [8][14]Another common method involves basic extraction to form the boronate salt, which is then isolated and re-acidified. [15]
-
Experimental Protocols
Safety Precautions: All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in a well-ventilated area. Anhydrous solvents and glassware are essential. [16]Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn. [12]
Protocol 1: Laboratory-Scale Synthesis (Proof of Concept)
-
Reactor Setup: A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is oven-dried and assembled hot under a stream of nitrogen.
-
Grignard Initiation: Charge the flask with magnesium turnings (2.67 g, 110 mmol) and a small crystal of iodine.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 1-bromo-3-ethoxy-5-methylbenzene (21.5 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Grignard Formation: Add ~10 mL of the bromide solution to the magnesium. The brownish color of the iodine should fade, and gentle refluxing should be observed, indicating initiation. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete conversion.
-
Borylation: Cool the resulting dark grey Grignard solution to -10 °C in an ice-salt bath. In a separate dropping funnel, charge a solution of triisopropyl borate (20.7 g, 110 mmol) in anhydrous THF (50 mL). Add the borate solution slowly to the Grignard reagent, keeping the internal temperature below 0 °C.
-
Work-up and Hydrolysis: After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Cool the mixture again to 0 °C and slowly quench by adding 1M hydrochloric acid (HCl, ~150 mL) until the solution is acidic (pH ~2) and all solids have dissolved.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a mixture of hexanes and ethyl acetate to yield 3-Ethoxy-5-methylphenylboronic acid as a white solid.
Protocol 2: Pilot-Scale Synthesis (~1 kg Target)
-
Reactor Setup: A 50 L glass-lined steel reactor equipped with a high-torque mechanical agitator, a jacket for heating/cooling, a reflux condenser, a nitrogen inlet, and calibrated dosing pumps is rendered inert via nitrogen purges.
-
Grignard Initiation: Charge the reactor with magnesium turnings (1200 g, 49.4 mol) and 1,2-dibromoethane (50 mL) in anhydrous THF (5 L). Heat gently to 40-50 °C to initiate.
-
Grignard Formation (IPC-1): Once initiation is confirmed (exotherm observed), begin the slow, subsurface addition of a solution of 1-bromo-3-ethoxy-5-methylbenzene (9.68 kg, 45.0 mol) in anhydrous THF (30 L) via a dosing pump. Maintain the internal temperature at 50-55 °C by controlling both the addition rate and the jacket cooling. The addition should take approximately 4-6 hours. After addition, maintain at 55 °C for 2 hours. Take a sample for an in-process control (IPC) by GC to confirm consumption of the starting bromide (>98%).
-
Borylation: Cool the reactor contents to -5 °C. Prepare a solution of triisopropyl borate (9.22 kg, 49.0 mol) in anhydrous THF (15 L). Add this solution via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to slowly warm to 20 °C over 2 hours.
-
Work-up (Reverse Quench): In a separate 100 L reactor, prepare a solution of 2M HCl (70 L) and cool it to 0-5 °C. Slowly transfer the reaction mixture from the first reactor into the stirred, cold acid solution, maintaining the quench reactor temperature below 15 °C.
-
Isolation: After the transfer is complete, stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with saturated brine (20 L).
-
Solvent Swap and Crystallization (IPC-2): Concentrate the organic layer under vacuum to a volume of ~15 L. Add n-heptane (30 L) and continue distillation to azeotropically remove residual THF. Cool the resulting slurry slowly to 0-5 °C and hold for 4 hours to ensure complete crystallization. Take a sample of the mother liquor for IPC by HPLC to check for product loss.
-
Filtration and Drying: Filter the product using a centrifuge or Nutsche filter-dryer. Wash the filter cake with cold n-heptane (2 x 10 L). Dry the product under vacuum at 40 °C until a constant weight is achieved.
Data Presentation: Lab vs. Pilot Scale
| Parameter | Laboratory Scale | Pilot Scale | Rationale for Change |
| Starting Bromide | 21.5 g (100 mmol) | 9.68 kg (45.0 mol) | Direct scale-up factor of 450x. |
| Magnesium | 1.1 eq | 1.1 eq | Stoichiometry remains consistent. |
| Triisopropyl Borate | 1.1 eq | 1.1 eq | Stoichiometry remains consistent. |
| Solvent (THF) | 150 mL | 45 L | Solvent volume adjusted for safe heat management and mixing. |
| Reaction Temp. | Reflux (~66 °C) | 50-55 °C | Lower temperature provides a larger safety margin against runaway. |
| Borylation Temp. | < 0 °C | < 5 °C | Tighter control to minimize side reactions. |
| Work-up Method | Normal Quench | Reverse Quench | Enhanced safety and temperature control. [9] |
| Purification | Recrystallization | Crystallization/Solvent Swap | Avoids chromatography; more efficient for large quantities. [8][14] |
| Typical Yield | 75-85% | 80-90% | Optimized conditions can improve yield. |
| Typical Purity | >98% (by NMR) | >99.5% (by HPLC) | Crystallization is highly effective for purification. |
Overall Synthesis and Control Workflow
The following diagram illustrates the critical steps and control points in the scaled-up manufacturing process.
Caption: Workflow for the scaled-up synthesis of 3-Ethoxy-5-methylphenylboronic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | Wet THF or glassware; Passivated magnesium surface. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all equipment is scrupulously dry. |
| Low yield of Grignard reagent. | Impurities in starting bromide; Poor quality magnesium; Reaction with atmospheric moisture/CO₂. | Use high-purity starting materials. Ensure a robust nitrogen blanket is maintained throughout the process. |
| Formation of significant bi-aryl impurity (Wurtz coupling). | High local concentration of bromide; High reaction temperature. | Ensure slow, subsurface addition of the bromide solution. Maintain strict temperature control. |
| Product fails to crystallize or oils out. | Impurities present; Incorrect solvent ratio; Residual THF. | Polish filter the solution to remove particulates. Re-run the solvent swap to ensure complete removal of THF. Try seeding with a small crystal of pure product. |
| High water content in final product (by KF). | Incomplete drying; Hygroscopic nature of boronic acids. | Extend drying time. Handle and package the final product under a dry nitrogen atmosphere. |
Conclusion
The scale-up synthesis of 3-Ethoxy-5-methylphenylboronic acid via the Grignard pathway is a highly viable and cost-effective method for industrial production. Success hinges on a deep understanding of the underlying chemical principles and potential hazards. By implementing rigorous process controls, conducting thorough thermal hazard assessments, and transitioning from lab-centric purification methods to robust crystallization protocols, this valuable building block can be manufactured safely and efficiently, supporting the advancement of new pharmaceutical agents.
References
Sources
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- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
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Greener Pathways: Advanced Protocols for Cross-Coupling Reactions with 3-Ethoxy-5-methylphenylboronic Acid
Introduction: Embracing Sustainability in Modern Synthesis
The pursuit of novel chemical entities in pharmaceutical and materials science necessitates synthetic methodologies that are not only efficient and robust but also environmentally benign. Boronic acids are pivotal building blocks in organic synthesis, largely due to their role in versatile carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Among these, 3-Ethoxy-5-methylphenylboronic acid presents itself as a valuable synthon for introducing a sterically and electronically distinct phenyl moiety. This guide provides detailed application notes and protocols for conducting Suzuki-Miyaura and Chan-Lam cross-coupling reactions with 3-Ethoxy-5-methylphenylboronic acid, with a steadfast focus on green chemistry principles. By prioritizing sustainable solvents, recyclable catalysts, and energy-efficient techniques, we aim to equip researchers, scientists, and drug development professionals with the tools to minimize the environmental footprint of their synthetic endeavors.[2][3]
Core Principles of Green Chemistry in Cross-Coupling Reactions
The application of green chemistry principles to cross-coupling reactions is not merely an academic exercise but a practical necessity for the future of chemical manufacturing.[4] Key considerations include:
-
Solvent Selection: Moving away from hazardous organic solvents towards greener alternatives like water, ethanol, or bio-derived solvents is a primary goal.[5] The choice of solvent significantly impacts the overall environmental footprint of a reaction.[6]
-
Catalyst Efficiency and Recyclability: The use of highly efficient catalysts at low loadings minimizes waste.[7] Furthermore, the development of heterogeneous or recyclable catalytic systems is crucial for reducing metal contamination in products and enabling sustainable industrial processes.[8][9]
-
Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can drastically reduce reaction times and energy consumption compared to conventional heating.[10][11]
-
Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental tenet of green chemistry. This is often assessed using metrics like E-factor and Process Mass Intensity (PMI).[9]
Application Note 1: Green Suzuki-Miyaura Cross-Coupling with 3-Ethoxy-5-methylphenylboronic Acid
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and its adaptation to greener conditions has been a major focus of research.[12][13] For an electron-rich substrate like 3-Ethoxy-5-methylphenylboronic acid, certain modifications to standard protocols can enhance both yield and sustainability.
Causality Behind Experimental Choices:
-
Catalyst Selection: While homogeneous palladium catalysts are highly effective, their removal from the product can be challenging. Heterogeneous catalysts like palladium on carbon (Pd/C) or palladium nanoparticles offer easier separation and recyclability.[14][15] For electron-rich boronic acids, phosphine-free palladium systems can be highly effective, reducing the cost and toxicity associated with phosphine ligands.[16]
-
Solvent System: Aqueous solvent systems are highly desirable.[17] The use of a water/ethanol mixture often provides a good balance of solubility for both the organic substrates and inorganic base, while being significantly more environmentally friendly than traditional solvents like toluene or DMF.
-
Base Selection: The choice of base is critical for the activation of the boronic acid.[12] Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and are preferred over stronger, more hazardous bases.
-
Energy Input: Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter times and with lower energy consumption.[18]
Detailed Protocol: Microwave-Assisted Aqueous Suzuki-Miyaura Coupling
This protocol describes a green approach for the coupling of 3-Ethoxy-5-methylphenylboronic acid with an aryl bromide using a recyclable palladium catalyst in an aqueous medium under microwave irradiation.
Materials:
-
3-Ethoxy-5-methylphenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium on carbon (10 wt% Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (reagent grade)
-
Deionized water
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add 3-Ethoxy-5-methylphenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and palladium on carbon (1-2 mol% Pd).
-
Add a 1:1 mixture of ethanol and deionized water (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 10-30 minutes. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the Pd/C catalyst. The catalyst can be washed with water and ethanol, dried, and reused.
-
Extract the aqueous filtrate with a green solvent such as ethyl acetate or cyclopentyl methyl ether (CPME).[19]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | 10% Pd/C (1-2 mol%) | Heterogeneous, recyclable, and effective for electron-rich boronic acids.[14] |
| Solvent | 1:1 Ethanol/Water | Green and effective for dissolving both organic and inorganic reagents.[1] |
| Base | K₂CO₃ (2.0 equiv) | Mild, inexpensive, and environmentally benign.[20] |
| Temperature | 100-120 °C (Microwave) | Rapid heating reduces reaction time and energy consumption.[18] |
| Time | 10-30 minutes | Significantly shorter than conventional heating methods. |
Diagram of the Green Suzuki-Miyaura Workflow:
Caption: Workflow for a sustainable Suzuki-Miyaura coupling.
Application Note 2: Sustainable Chan-Lam C-N Cross-Coupling with 3-Ethoxy-5-methylphenylboronic Acid
The Chan-Lam coupling provides a valuable route to C-N and C-O bonds, often under milder conditions than related palladium-catalyzed reactions.[11][21] Employing green chemistry principles in the Chan-Lam coupling of 3-Ethoxy-5-methylphenylboronic acid with amines or amides can lead to highly efficient and sustainable processes.
Causality Behind Experimental Choices:
-
Catalyst System: Copper-based catalysts are the hallmark of the Chan-Lam reaction.[22] To enhance sustainability, the use of recyclable copper catalysts, such as copper nanoparticles supported on graphene oxide or other materials, is highly advantageous.[23][24] Ligand-free systems are also desirable to improve atom economy and simplify purification.
-
Solvent Selection: While traditional Chan-Lam reactions often use solvents like dichloromethane or toluene, greener alternatives such as ethanol, water, or even solvent-free conditions are being developed.[25] For many substrates, a mixture of an organic solvent and water can be effective.
-
Oxidant: The Chan-Lam coupling is an oxidative process.[22] A key green advantage is the ability to use air or molecular oxygen as the terminal oxidant, avoiding the need for stoichiometric chemical oxidants.[22]
-
Energy Input: Similar to the Suzuki-Miyaura reaction, microwave heating can significantly accelerate the Chan-Lam coupling, reducing reaction times from hours or days to minutes.[11][19]
Detailed Protocol: Microwave-Assisted, Ligand-Free Chan-Lam N-Arylation
This protocol outlines a sustainable method for the N-arylation of an amine with 3-Ethoxy-5-methylphenylboronic acid using a recyclable copper catalyst under microwave irradiation.
Materials:
-
3-Ethoxy-5-methylphenylboronic acid
-
Amine (e.g., morpholine)
-
Copper(II) oxide (CuO) nanoparticles (or other recyclable copper catalyst)
-
Ethanol (reagent grade)
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add 3-Ethoxy-5-methylphenylboronic acid (1.5 mmol), the amine (1.0 mmol), and the copper catalyst (5-10 mol%).
-
Add ethanol (3 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80-100 °C for 20-40 minutes in the presence of air as the oxidant. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the copper catalyst. The catalyst can be washed with ethanol, dried, and reused.[24]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Recyclable CuO nanoparticles (5-10 mol%) | Heterogeneous, reusable, and promotes reaction under ligand-free conditions.[26] |
| Solvent | Ethanol | A greener alternative to chlorinated or aromatic solvents. |
| Oxidant | Air | The ultimate green oxidant, producing no byproducts.[22] |
| Temperature | 80-100 °C (Microwave) | Accelerated reaction rates and reduced energy consumption.[19] |
| Time | 20-40 minutes | Significant time savings compared to conventional heating. |
Diagram of the Green Chan-Lam Coupling Principles:
Caption: Key principles of a green Chan-Lam coupling reaction.
Conclusion and Future Outlook
The protocols and principles outlined in this guide demonstrate that high-yielding and efficient cross-coupling reactions with 3-Ethoxy-5-methylphenylboronic acid can be achieved within a green chemistry framework. By embracing sustainable solvents, recyclable catalysts, and energy-efficient technologies, the chemical industry can significantly reduce its environmental impact. The future of this field lies in the continued development of even more active and robust catalysts that can operate under milder conditions, the exploration of a wider range of bio-based solvents, and the integration of flow chemistry for continuous and waste-minimized manufacturing. It is incumbent upon the scientific community to not only innovate in the creation of new molecules but also in the sustainable methods by which they are synthesized.
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Zharova, D. A., et al. (2015). Suzuki cross-coupling in environmentally friendly solvents in a batch mode using hypercrosslinked polystyrene-supported Pd. Chemical Engineering Transactions, 43, 1669-1674. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Lei, P., et al. (2021). Microwave-Assisted Efficient Copper-Promoted N-Arylation of Amines with Arylboronic Acids. The Journal of Organic Chemistry, 86(1), 1085-1093. Available at: [Link]
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Han, Y., et al. (2018). Copper Immobilized at a Covalent Organic Framework: An Efficient and Recyclable Heterogeneous Catalyst for the Chan-Lam Coupling Reaction of Aryl Boronic Acids and Amines. Green Chemistry, 20(21), 4891-4900. Available at: [Link]
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Boruah, M., & Sarma, B. (2021). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Molecules, 26(16), 4913. Available at: [Link]
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Shaikh, A. A., et al. (2018). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Catalysis Letters, 148(1), 235-246. Available at: [Link]
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Carrow, B. P., & Nozaki, K. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(45), 15928-15937. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Available at: [Link]
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Islam, M. M., et al. (2013). An Efficient Recyclable Polymer Supported Copper(II) Catalyst for C–N Bond Formation by N-Arylation. Catalysis Letters, 143(11), 1171-1178. Available at: [Link]
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Osorio-Tejada, J. L., et al. (2021). Unpacking the Sustainability of C–C Cross-Coupling Reactions: A Nobel Perspective. Green Chemistry, 23(1), 416-427. Available at: [Link]
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Gorgani, L., et al. (2017). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research, 2(1), 126-135. Available at: [Link]
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ACSS. (2024). Principles of green chemistry: Advancing pharma sustainability. Available at: [Link]
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Watson, A. J. B., et al. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 6. Available at: [Link]
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Anilkumar, G., & Sreelekshmi, R. S. (2022). Recent advances in Chan-Lam Coupling Reaction. Current Organic Synthesis, 19(6), 634-652. Available at: [Link]
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Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 16(1), 138-141. Available at: [Link]
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Francis Myladoor, A., et al. (2024). GREEN CHEMISTRY IN PHARMACEUTICAL SYNTHESIS: SUSTAINABLE APPROACHES FOR DRUG MANUFACTURING. ResearchGate. Available at: [Link]
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Arvela, R. K., et al. (2005). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Organic Process Research & Development, 9(5), 559-562. Available at: [Link]
-
Al-Amin, M., & Bäckvall, J. E. (2007). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 72(15), 5585-5591. Available at: [Link]
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Green Chemistry Community. (2024). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Available at: [Link]
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GalChimia. (2008). Microwave-powered Chan-Lam-Evans. Available at: [Link]
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Zhang, M., et al. (2018). Copper immobilized at a covalent organic framework: an efficient and recyclable heterogeneous catalyst for the Chan–Lam coupling reaction of aryl boronic acids and amines. Green Chemistry, 20(21), 4891-4900. Available at: [Link]
-
Ghorai, P. (2012). Palladium catalyzed Suzuki cross-coupling in various green solvents. ResearchGate. Available at: [Link]
-
Poier, D., et al. (2022). Aiming for More Sustainable Cross-Coupling Chemistry by Employing Single-Atom Catalysis on Scale. CHIMIA International Journal for Chemistry, 76(6), 541-546. Available at: [Link]
-
Li, J., et al. (2023). Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. Green Chemistry, 25(9), 3453-3461. Available at: [Link]
-
Serafim, C. S. M., et al. (2023). Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach. ACS Omega, 8(31), 27883-27902. Available at: [Link]
-
Yale University. (n.d.). Green Chemistry Metrics. Center for Green Chemistry & Green Engineering at Yale. Available at: [Link]
-
Kalita, P., et al. (2018). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. European Journal of Inorganic Chemistry, 2018(20-21), 2356-2364. Available at: [Link]
-
Patra, S., et al. (2021). "Greening Up" the Suzuki Reaction. Journal of Chemical Education, 98(4), 1376-1382. Available at: [Link]
-
Davies, R. P., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3892-3901. Available at: [Link]
-
Schaper, F., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6138-6148. Available at: [Link]
-
Panda, S., et al. (2022). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 12(29), 18886-18894. Available at: [Link]
-
Gîrtu, M. A., et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 13(21), 3791. Available at: [Link]
-
Lipshutz, B. H., et al. (2021). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Nature Communications, 12(1), 213. Available at: [Link]
-
Jia, T. (2021). COPPER AND NICKEL CATALYZED REACTIONS IN CHAN-LAM COUPLING, ISOUREA FORMATION, AND POLYOLEFIN UPCYCLING. University of Pennsylvania ScholarlyCommons. Available at: [Link]
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Yale University. (n.d.). Green Chemistry Metrics. Center for Green Chemistry & Green Engineering at Yale. Available at: [Link]
-
Al-Masri, A. A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1385. Available at: [Link]
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Navigating the Nuances of Electron-Rich Systems: A Guide to Functional Group Tolerance in 3-Ethoxy-5-methylphenylboronic Acid Couplings
Introduction: The Suzuki-Miyaura Coupling as a Cornerstone of Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in the synthetic chemist's arsenal for the formation of carbon-carbon bonds.[1] Its broad applicability, mild reaction conditions, and the general low toxicity of boronic acid reagents have cemented its status in pharmaceutical and materials science research.[2] The reaction facilitates the coupling of organoboron compounds with a variety of organic halides and triflates, enabling the construction of complex molecular architectures, most notably biaryl structures.[1]
The catalytic cycle, a well-orchestrated dance of oxidative addition, transmetalation, and reductive elimination, is the heart of this transformation.[3] The efficiency of each step is profoundly influenced by the electronic and steric nature of the substrates, catalyst, ligands, and base employed. This guide focuses on a specific, yet increasingly relevant, building block: 3-Ethoxy-5-methylphenylboronic acid . As an electron-rich and potentially sterically hindered partner, its behavior in Suzuki-Miyaura couplings presents unique challenges and opportunities that demand a nuanced understanding of functional group tolerance and reaction optimization.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. We will delve into the specific characteristics of 3-Ethoxy-5-methylphenylboronic acid, provide a comprehensive overview of its functional group compatibility, and present detailed, field-proven protocols to ensure successful and reproducible coupling outcomes.
Understanding the Reactivity of 3-Ethoxy-5-methylphenylboronic Acid: The Electron-Rich Challenge
The phenyl ring of 3-Ethoxy-5-methylphenylboronic acid is adorned with two electron-donating groups: an ethoxy and a methyl group. This electron-rich nature significantly influences its reactivity in the Suzuki-Miyaura catalytic cycle.
-
Transmetalation Considerations: The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step in couplings involving electron-rich boronic acids. The electron-donating groups on the phenyl ring increase the electron density on the ipso-carbon, which can paradoxically slow down its transfer to the electron-rich palladium(II) intermediate. This is because the Lewis acidity of the boron atom is reduced, making the formation of the reactive boronate species less favorable.
-
Ligand and Base Selection: To overcome the inherent challenges of coupling electron-rich boronic acids, the choice of ligand and base is paramount.
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition step and can accelerate the reductive elimination step. Ligands such as SPhos, XPhos, and RuPhos have demonstrated efficacy in promoting the coupling of challenging, electron-rich substrates.
-
Bases: The base plays a crucial role in activating the boronic acid for transmetalation. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases such as sodium carbonate (Na₂CO₃) in promoting the coupling of electron-rich boronic acids, especially when paired with sterically hindered substrates.
-
Functional Group Tolerance: A Comprehensive Overview
The Suzuki-Miyaura reaction is renowned for its exceptional functional group tolerance. However, the success of coupling 3-Ethoxy-5-methylphenylboronic acid with a functionalized coupling partner hinges on a careful consideration of potential side reactions and catalyst inhibition. The following table provides a guide to the compatibility of various functional groups on the aryl halide or triflate coupling partner.
| Functional Group | Compatibility | Notes and Mitigation Strategies |
| Halogens (Cl, Br, I) | Excellent | Reactivity order is I > Br > Cl. For less reactive chlorides, more active catalysts (e.g., those with Buchwald ligands) and stronger bases are often required. |
| Aldehydes (-CHO) | Good | Generally well-tolerated. Under strongly basic conditions or high temperatures, aldol condensation can be a side reaction. Use of milder bases (e.g., K₂CO₃) and lower temperatures can mitigate this. |
| Ketones (-COR) | Excellent | Highly compatible. |
| Esters (-COOR) | Excellent | Generally inert to the reaction conditions. |
| Carboxylic Acids (-COOH) | Moderate | The acidic proton can interfere with the basic conditions. Protection of the carboxylic acid (e.g., as a methyl or ethyl ester) is recommended. Alternatively, using a larger excess of a weaker base may be tolerated. |
| Amides (-CONR₂) | Excellent | Very stable under Suzuki coupling conditions. |
| Nitriles (-CN) | Excellent | Highly compatible. |
| Nitro Groups (-NO₂) | Good | Generally well-tolerated, although highly electron-withdrawing nitro groups can sometimes lead to catalyst inhibition or side reactions. |
| Alcohols (-OH) | Moderate | The acidic proton of phenolic hydroxyl groups will be deprotonated by the base. This can sometimes lead to catalyst inhibition or solubility issues. Protection (e.g., as a methyl or benzyl ether) is often advisable. Aliphatic alcohols are generally more tolerant. |
| Amines (-NH₂, -NHR, -NR₂) | Moderate to Good | Primary and secondary amines can act as ligands for the palladium catalyst, potentially inhibiting the reaction. Protection (e.g., as a Boc or Fmoc group) is often necessary. Tertiary amines are generally well-tolerated. |
| Thiols (-SH) | Poor | Thiols are notorious for poisoning palladium catalysts. Protection of the thiol group (e.g., as a thioether or thioacetate) is essential. |
| Ethers (-OR) | Excellent | Highly stable and compatible. |
| Sulfones (-SO₂R) | Excellent | Generally inert. |
| Olefins (-C=C-) | Excellent | Compatible, allowing for the synthesis of conjugated systems. |
| Alkynes (-C≡C-) | Good | Generally compatible, though terminal alkynes may undergo side reactions under certain conditions. Protection of the terminal alkyne may be necessary. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3-Ethoxy-5-methylphenylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: Standard Coupling with an Aryl Bromide
This protocol is suitable for routine couplings with moderately activated or unactivated aryl bromides.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
3-Ethoxy-5-methylphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-Ethoxy-5-methylphenylboronic acid (1.2 mmol, 216 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Coupling for Challenging Aryl Chlorides
This protocol employs a more active catalyst system suitable for less reactive aryl chlorides or sterically hindered substrates.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
3-Ethoxy-5-methylphenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.5 equiv)
-
t-Butanol
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), 3-Ethoxy-5-methylphenylboronic acid (1.5 mmol, 270 mg), and cesium carbonate (2.5 mmol, 814 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.03 mmol, 14.3 mg) in t-butanol (1 mL) under an inert atmosphere.
-
Add the catalyst/ligand solution to the reaction flask via syringe.
-
Add additional degassed t-butanol (4 mL).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the workup and purification procedure outlined in Protocol 1.
Visualizing the Process: Catalytic Cycle and Optimization Workflow
To better understand the intricacies of the Suzuki-Miyaura coupling and the rationale behind protocol optimization, the following diagrams are provided.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A decision-making workflow for optimizing Suzuki-Miyaura couplings.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently active base. 3. Low reaction temperature. 4. Poor solubility of reagents. | 1. Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst. 2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). 3. Increase the reaction temperature in increments of 10 °C. 4. Try a different solvent system (e.g., toluene, THF, or DME with water). |
| Protodeborylation of Boronic Acid | Presence of excess water or acidic impurities. Reaction time is too long. | 1. Use anhydrous solvents and ensure reagents are dry. 2. Use a slight excess (1.2-1.5 equiv) of the boronic acid. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Products | Oxygen contamination leading to oxidative homocoupling. | 1. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). 2. Thoroughly degas all solvents before use. |
Conclusion
3-Ethoxy-5-methylphenylboronic acid is a valuable building block for the synthesis of complex biaryl structures. While its electron-rich nature presents certain challenges, a rational approach to reaction design, including the judicious selection of catalyst, ligand, and base, can lead to highly efficient and selective couplings. By understanding the underlying mechanistic principles and functional group compatibilities outlined in this guide, researchers can confidently employ this versatile reagent in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant applications in medicine and materials science.
References
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Couplings with 3-Ethoxy-5-methylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 3-ethoxy-5-methylphenylboronic acid. This sterically hindered and electron-rich boronic acid can present unique challenges, and this document is designed to help you navigate them effectively.
Introduction: The Challenge of 3-Ethoxy-5-methylphenylboronic Acid
3-Ethoxy-5-methylphenylboronic acid is a valuable building block in organic synthesis. However, its electronic and steric properties—an electron-donating ethoxy group and meta-substitution—can lead to a higher propensity for side reactions compared to simpler arylboronic acids. Understanding and mitigating these issues is key to achieving high yields and purity in your desired biaryl products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling with 3-ethoxy-5-methylphenylboronic acid is giving a low yield of the desired product. What are the likely causes and how can I improve it?
Low yields in couplings with 3-ethoxy-5-methylphenylboronic acid are often due to a combination of factors related to its structure. The primary culprits are typically competing side reactions such as protodeboronation and homocoupling of the boronic acid, as well as slow reaction kinetics due to steric hindrance.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low yields.
Detailed Optimization Strategies:
-
Catalyst and Ligand Selection: For sterically hindered and electron-rich boronic acids, standard catalysts like Pd(PPh₃)₄ may be inefficient. The use of bulky, electron-rich phosphine ligands is often crucial. These ligands promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strongly basic and aqueous conditions can accelerate protodeboronation.[2] Weaker inorganic bases are often preferred.
-
Solvent and Temperature: Solvents with higher boiling points can be beneficial for sluggish reactions. Ensure the solvent is thoroughly degassed to minimize oxygen, which promotes homocoupling.[3]
| Parameter | Recommendation for 3-Ethoxy-5-methylphenylboronic Acid | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Air-stable precursors for the active Pd(0) catalyst. |
| Ligand | Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) | These ligands are bulky and electron-rich, which is ideal for coupling sterically hindered partners.[3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Milder bases that are effective in promoting transmetalation without excessively favoring protodeboronation. |
| Solvent | Dioxane, Toluene, DMF (with caution for high temp.) | Higher boiling points allow for increased reaction temperatures to overcome steric hindrance. Must be rigorously degassed. |
| Temperature | 80-120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Q2: I am observing a significant amount of 3-ethoxy-5-methylanisole as a byproduct. What is this, and how can I prevent its formation?
The formation of 3-ethoxy-5-methylanisole is a result of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom.[4] This is particularly prevalent with electron-rich arylboronic acids like 3-ethoxy-5-methylphenylboronic acid, as the electron-donating groups stabilize the aryl anion intermediate formed during this process.
Mechanism of Protodeboronation:
Caption: Simplified mechanism of protodeboronation.
Mitigation Strategies for Protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to its pinacol ester can enhance stability and reduce the rate of protodeboronation. The ester can then be used directly in the coupling reaction.
-
Anhydrous Conditions: Minimize the amount of water in the reaction. Use anhydrous solvents and consider drying the base before use.
-
Choice of Base: As mentioned, avoid strongly basic aqueous solutions. Bases like K₃PO₄ are often a good choice.
-
Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can increase the extent of protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed.
Q3: My reaction mixture contains a significant amount of 3,3'-diethoxy-5,5'-dimethylbiphenyl. What is this byproduct and how can I minimize it?
This byproduct is the result of the homocoupling of two molecules of 3-ethoxy-5-methylphenylboronic acid. This is a well-known side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[3]
Proposed Mechanism of Homocoupling (Oxygen-Mediated):
Caption: Simplified pathway for homocoupling.
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical step. Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If homocoupling is a persistent issue, screening different palladium sources and ligands may be beneficial.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.
Experimental Protocol: General Procedure for a Challenging Coupling
This is a general starting point for the Suzuki-Miyaura coupling of 3-ethoxy-5-methylphenylboronic acid with an aryl bromide. Optimization will likely be required for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Ethoxy-5-methylphenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Anhydrous, degassed dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, 3-ethoxy-5-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Zhang, H., Xue, F., Mak, T. C. W., & Chan, K. S. (1995). Journal of Organic Chemistry, 60(23), 7647-7652.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synthetic Communications, 11(7), 513-519. [Link]
- Kuwano, R., & Yokogi, M. (2005). A New Palladium-Phosphine Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 7(5), 945-947.
- Tao, B., & Boykin, D. W. (2004). A Simple and Efficient Method for the Suzuki Cross-Coupling of Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 69(13), 4330-4335.
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 120(37), 9722-9723.
- Gstottmayr, C. W. K., Böhm, V. P. W., Herweck, E., Grosche, M., & Herrmann, W. A. (2002). A New Highly Efficient Catalyst for the Suzuki Cross-Coupling of Aryl Chlorides.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
Sources
preventing protodeboronation of 3-Ethoxy-5-methylphenylboronic acid
A Senior Application Scientist's Guide to Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support center for 3-Ethoxy-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of using this electron-rich boronic acid in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting.
Understanding the Challenge: The Protodeboronation of 3-Ethoxy-5-methylphenylboronic acid
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of 1-ethoxy-3-methylbenzene as a significant byproduct.[1] This side reaction is a common hurdle in Suzuki-Miyaura coupling, particularly with electron-rich arylboronic acids like 3-Ethoxy-5-methylphenylboronic acid. The electron-donating nature of the ethoxy and methyl groups increases the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonolysis.
This process can be catalyzed by both acid and base, but in the context of the Suzuki-Miyaura reaction, the base-catalyzed pathway is of primary concern.[1] The reaction conditions, including the choice of base, solvent, catalyst, and temperature, all play a crucial role in the extent of protodeboronation.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Ethoxy-5-methylphenylboronic acid undergoing significant protodeboronation?
A1: 3-Ethoxy-5-methylphenylboronic acid is particularly prone to protodeboronation due to its electron-rich nature. The ethoxy and methyl groups donate electron density to the phenyl ring, which stabilizes the transition state of the protonolysis reaction. This inherent reactivity is often exacerbated by suboptimal reaction conditions.
Q2: What is the general mechanism of base-catalyzed protodeboronation?
A2: The base-catalyzed protodeboronation of arylboronic acids typically proceeds through the formation of a boronate species (ArB(OH)3⁻). This is followed by a rate-limiting reaction with a proton source, often water, to cleave the C-B bond.
Q3: How does the choice of base influence the rate of protodeboronation?
A3: The strength and nature of the base are critical. Stronger bases can accelerate the formation of the reactive boronate species, leading to increased protodeboronation. Weaker bases are generally preferred. The choice of base can be a determining factor in the success of the coupling reaction.
Q4: Can the palladium catalyst contribute to protodeboronation?
A4: Yes. While base-catalyzed protodeboronation is a major pathway, the palladium catalyst itself can also promote this side reaction. Palladium(II) complexes, particularly those with bulky phosphine ligands, have been shown to accelerate protodeboronation. Therefore, the choice of ligand is a critical parameter to consider.
Q5: Are there more stable alternatives to the free boronic acid?
A5: Absolutely. Converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance stability and reduce protodeboronation.[1] Organotrifluoroborates are another excellent alternative.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: High levels of 1-ethoxy-3-methylbenzene observed by GC/MS or LC/MS.
This is a clear indication of significant protodeboronation. Here’s a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for high protodeboronation.
Issue 2: Inconsistent results between batches.
Inconsistent results often point to issues with reagent stability or reaction setup.
-
Check the purity and stability of your 3-Ethoxy-5-methylphenylboronic acid: Boronic acids can degrade upon storage. It is advisable to check the purity by NMR before use.
-
Ensure rigorous inert atmosphere: Oxygen can contribute to the degradation of the catalyst and boronic acid. Ensure your reaction vessel is properly flame-dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Solvent quality: Ensure your solvents are anhydrous (if required by the protocol) and properly degassed to remove dissolved oxygen.
Data-Driven Recommendations
To minimize protodeboronation, it is crucial to select reaction conditions that favor the rate of cross-coupling over the rate of C-B bond cleavage. Below are tables summarizing the impact of different reaction parameters.
Table 1: Influence of Base on Protodeboronation
| Base | Strength | Typical Observation | Recommendation |
| NaOH, KOH | Strong | High levels of protodeboronation | Not recommended for this substrate |
| K₂CO₃ | Moderate | Moderate protodeboronation, good starting point | Use with caution, may require optimization |
| K₃PO₄ | Moderate | Generally lower protodeboronation than K₂CO₃ | Recommended starting point |
| Cs₂CO₃ | Moderate | Often provides good results with low protodeboronation | Excellent alternative to K₃PO₄ |
| KOAc | Weak | Can be effective in suppressing protodeboronation | Consider for particularly sensitive substrates |
This table is a qualitative summary based on established principles and literature reports.
Table 2: Solvent System Effects
| Solvent System (v/v) | Polarity | Typical Observation | Recommendation |
| Dioxane / H₂O (5:1) | High | Can lead to significant protodeboronation due to high water concentration. | Use with caution. |
| Dioxane / H₂O (10:1) | Moderate | Reduced protodeboronation compared to 5:1 mixture. | Recommended starting point. |
| THF / H₂O | High | Similar to dioxane/water systems. | A viable alternative to dioxane. |
| 2-MeTHF / H₂O | Lower | Can offer improved results due to better phase separation. | Consider for optimization. |
| Anhydrous Toluene, CsF | Low | Can significantly reduce protodeboronation. | Requires careful control of water content. |
This table is a qualitative summary based on established principles and literature reports.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a robust starting point for the Suzuki-Miyaura coupling of 3-Ethoxy-5-methylphenylboronic acid with an aryl bromide.
Reagents:
-
Aryl bromide (1.0 eq.)
-
3-Ethoxy-5-methylphenylboronic acid (1.5 eq.)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₃PO₄ (2.5 eq.)
-
1,4-Dioxane/Water (10:1), degassed
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, 3-Ethoxy-5-methylphenylboronic acid, and K₃PO₄.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using a More Stable Boron Reagent: The Pinacol Ester
If protodeboronation remains a significant issue, using the pinacol ester of 3-Ethoxy-5-methylphenylboronic acid is highly recommended.
Part A: Synthesis of 3-Ethoxy-5-methylphenylboronic acid pinacol ester
-
In a round-bottom flask, dissolve 3-Ethoxy-5-methylphenylboronic acid (1.0 eq.) and pinacol (1.1 eq.) in toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC or GC/MS), cool the mixture and remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly in the subsequent coupling reaction.
Part B: Suzuki-Miyaura Coupling with the Pinacol Ester
The same conditions as in Protocol 1 can be used, substituting the boronic acid with its pinacol ester.
Mechanistic Pathways and Mitigation Strategies
The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway, along with key intervention points.
Caption: Competing pathways in Suzuki-Miyaura coupling and mitigation strategies.
By understanding the underlying mechanisms and carefully selecting your reaction conditions, the challenge of protodeboronation with 3-Ethoxy-5-methylphenylboronic acid can be effectively managed, leading to high yields of your desired cross-coupled products.
References
-
Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Protodeboronation. (2023, December 29). In Wikipedia. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295. [Link]
-
Jordheim, J. P., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2739–2751. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
Sources
Technical Support Center: Troubleshooting Guide for 3-Ethoxy-5-methylphenylboronic Acid Reactions
Welcome to the technical support center for reactions involving 3-Ethoxy-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. The advice provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 3-Ethoxy-5-methylphenylboronic acid is showing low to no conversion of my starting materials. What are the likely causes?
Low or no conversion is a common issue that can often be traced back to several key factors in the catalytic cycle. 3-Ethoxy-5-methylphenylboronic acid is an electron-rich boronic acid due to the ethoxy and methyl substituents, which can influence the transmetalation step.
-
Inactive Catalyst: The Pd(0) active catalyst may not be generating efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Inefficient Oxidative Addition: While less common with aryl bromides or iodides, difficult oxidative addition to your coupling partner (e.g., an electron-rich aryl chloride) can be a bottleneck.
-
Problematic Transmetalation: This is a critical step. The boronic acid must be activated by a base to form a boronate species, which then transfers its aryl group to the palladium center.[1] An inappropriate choice of base or solvent can hinder this process.
-
Protodeboronation (Hydrolysis): Boronic acids can be susceptible to hydrolysis, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is a common side reaction that consumes your starting material.[2]
Q2: I am observing a significant amount of a homocoupling byproduct of 3-Ethoxy-5-methylphenylboronic acid. How can I minimize this?
The formation of 5,5'-diethoxy-3,3'-dimethyl-1,1'-biphenyl (the homocoupling product) is a known side reaction in Suzuki couplings. This typically arises from two main pathways:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can promote the homocoupling of boronic acids, especially when using a Pd(II) precatalyst that needs to be reduced to Pd(0) in situ.[3][4]
-
Reductive Elimination from a Di-organopalladium Intermediate: If two molecules of the boronic acid transmetalate onto the palladium center, they can undergo reductive elimination to form the homocoupling product. This can be more prevalent with electron-rich boronic acids.
To mitigate homocoupling, rigorous degassing of the reaction mixture is crucial. Additionally, using a pre-formed Pd(0) catalyst or optimizing the ligand can help suppress this side reaction.[3]
Q3: My reaction is messy, and I'm having trouble isolating my desired product. What are the potential side reactions I should be aware of?
Besides homocoupling and protodeboronation, other side reactions can complicate your reaction profile:
-
Dehalogenation of the Coupling Partner: Your aryl halide can be reduced to the corresponding arene.
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be prone to oxidation or other degradation pathways, leading to loss of catalytic activity.[5]
Careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is key to minimizing these unwanted side reactions.
In-Depth Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion
Low product yield is a multifaceted problem. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low reaction yield.
If you suspect an issue with your catalyst system, a systematic screening of catalysts, ligands, and bases is recommended.
-
Setup: In parallel reaction vials under an inert atmosphere, add your aryl halide (1.0 eq) and 3-Ethoxy-5-methylphenylboronic acid (1.2 eq).
-
Variable Addition: To each vial, add a different combination of palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄), ligand (e.g., SPhos, XPhos, PPh₃), and base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the Pd:ligand ratio is appropriate for the chosen system (typically 1:2 or 1:4).
-
Solvent and Reaction: Add the degassed solvent, and run the reactions at a set temperature (e.g., 80-100 °C) for a defined period (e.g., 12-24 hours).
-
Analysis: Monitor the reactions by TLC, GC-MS, or LC-MS to determine the optimal combination for your substrate.
Table 1: Recommended Catalyst Systems for Electron-Rich Boronic Acids
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water or Dioxane/Water | 80-110 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF or Dioxane | 70-100 |
| Pd(PPh₃)₄ | (None needed) | K₂CO₃ | DME/Water | 80-90 |
This table provides starting points; optimization is often necessary.
Problem 2: Excessive Homocoupling of 3-Ethoxy-5-methylphenylboronic Acid
The presence of the homocoupled dimer indicates a need to control the reaction environment and potentially the catalyst system.
-
Oxygen Contamination: The primary culprit for homocoupling is often residual oxygen.[3] Pd(0) can be oxidized to Pd(II) by oxygen, which can then react with the boronic acid to form the homocoupled product.
-
Solution: Employ rigorous degassing techniques. Freeze-pump-thaw cycles (at least three) are highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for an extended period (30-60 minutes) before adding the catalyst can significantly reduce oxygen levels.
-
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling.
-
Assemble: Add all solid reagents (aryl halide, boronic acid, base, catalyst, ligand) to the reaction flask equipped with a stir bar.
-
Seal and Evacuate: Seal the flask with a septum and attach it to a Schlenk line. Evacuate the flask under high vacuum for 5-10 minutes.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the contents are completely frozen.
-
Evacuate Again: With the flask still in the liquid nitrogen, open it to the vacuum line to remove any gases trapped in the frozen solid.
-
Thaw and Backfill: Close the flask to the vacuum line, remove the liquid nitrogen bath, and allow the contents to thaw under a static vacuum. Once thawed, backfill the flask with an inert gas (argon or nitrogen).
-
Repeat: Repeat steps 3-5 at least two more times to ensure the complete removal of dissolved oxygen.
-
Add Solvent: After the final cycle, add the degassed solvent via a syringe.
Problem 3: Protodeboronation of 3-Ethoxy-5-methylphenylboronic Acid
The loss of the boronic acid functionality to a proton source is a common issue, especially in the presence of water and certain bases.[7]
Protodeboronation is often catalyzed by palladium and can be exacerbated by high temperatures and extended reaction times. The electron-donating nature of the ethoxy and methyl groups on 3-Ethoxy-5-methylphenylboronic acid can make the ipso-carbon more susceptible to protonation.
Caption: The process of protodeboronation.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[2] The ester acts as a protecting group that is cleaved in situ under the reaction conditions to slowly release the boronic acid for the catalytic cycle.
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Using anhydrous solvents and bases can be advantageous. If a base like K₃PO₄ is used, which can be hydrated, drying it in an oven prior to use is recommended.
-
Milder Base: A very strong base can sometimes accelerate protodeboronation. Screening milder bases like KF or using a phosphate buffer might be beneficial.[1]
-
Setup: To a round-bottom flask, add 3-Ethoxy-5-methylphenylboronic acid (1.0 eq) and pinacol (1.1 eq).
-
Solvent: Dissolve the reagents in a solvent that allows for azeotropic removal of water, such as toluene or heptane.
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the esterification.
-
Isolation: Once the reaction is complete (as monitored by TLC or GC-MS), remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the Suzuki coupling without further purification.
By systematically addressing these common issues, researchers can significantly improve the success rate of reactions involving 3-Ethoxy-5-methylphenylboronic acid.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Toma, L. M., et al. (2024). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 29(3), 567. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(15), 6239–6253. Retrieved from [Link]
-
Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4977. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, June 24). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (2016, September 27). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 3-Ethoxy-5-methylphenylboronic acid
Welcome to the technical support center for purification strategies related to products derived from 3-Ethoxy-5-methylphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the purification of compounds synthesized using this versatile building block, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of products from reactions involving 3-Ethoxy-5-methylphenylboronic acid.
Issue 1: Presence of Boronic Acid-Related Impurities in the Final Product
Q: After my Suzuki-Miyaura coupling reaction with 3-Ethoxy-5-methylphenylboronic acid, I'm observing impurities in my final product that I suspect are related to the boronic acid. How can I remove them?
A: Boronic acid-related impurities are common and can arise from several sources, including unreacted starting material, homocoupling of the boronic acid, or protodeboronation.[1][2] A multi-step approach is often necessary for their effective removal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing boronic acid impurities.
Detailed Steps & Causality:
-
Aqueous Base Wash: During your workup, perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH or Na2CO3).[3][4][5] The boronic acid functional group is acidic and will be deprotonated by the base to form a water-soluble boronate salt. This salt will then partition into the aqueous phase, effectively separating it from your desired product which should remain in the organic layer.[6]
-
Column Chromatography: If a base wash is insufficient, flash column chromatography is a highly effective method.[7][8]
-
Solvent System Selection: The key is to find a solvent system where your desired product has a different retention factor (Rf) from the boronic acid impurities. A common starting point for biaryl compounds is a mixture of hexane and ethyl acetate.[7] The polarity can be adjusted to achieve optimal separation.
-
Silica Gel Properties: Standard silica gel is slightly acidic, which can sometimes cause streaking or decomposition of boronic acids. If you face this issue, you can either use deactivated silica gel or add a small amount of a modifying agent like triethylamine to your eluent.
-
Issue 2: Residual Palladium Catalyst Contamination
Q: My purified product is discolored (gray, black, or pink), and I suspect it's contaminated with residual palladium catalyst. What are the best methods for removal?
A: Palladium contamination is a frequent issue in cross-coupling reactions and its removal is critical, especially in pharmaceutical applications.[9] The appearance of a dark color in your product is a strong indicator of palladium black formation.
Palladium Removal Strategy Selection:
| Method | Principle | Best For | Considerations |
| Filtration through Celite® | Adsorption | Insoluble Pd(0) particles (palladium black). | Simple and fast. May not remove soluble Pd species effectively.[10] |
| Activated Carbon Treatment | Adsorption | Broad spectrum of Pd species and organic impurities. | Can sometimes lead to loss of product due to non-specific adsorption.[11] |
| Palladium Scavengers | Chelation | Soluble and insoluble Pd species. | Highly effective. Scavengers are solid-supported reagents with functional groups that bind tightly to palladium.[12] Thiol-functionalized silica is a common choice.[9] |
| Aqueous Washes | Complexation/Extraction | Ionic Pd(II) species. | Washes with solutions of reagents like N-acetyl cysteine or thiourea can complex with palladium and pull it into the aqueous phase.[13] |
Experimental Protocol: Palladium Scavenging
-
Dissolve Crude Product: Dissolve your crude product in a suitable organic solvent (e.g., toluene, THF).
-
Add Scavenger: Add a solid-supported palladium scavenger (e.g., thiol-functionalized silica gel) to the solution. The amount will depend on the scavenger's capacity and the amount of palladium used in the reaction.
-
Stir: Stir the mixture at room temperature or with gentle heating for a few hours to overnight.
-
Filter: Filter off the scavenger resin. The palladium will be bound to the solid support.
-
Concentrate: Concentrate the filtrate to obtain your product, now free of palladium.
Issue 3: Low Yield After Purification
Q: I'm getting a low yield of my desired product after purification. What could be the cause and how can I improve it?
A: Low yields can stem from an incomplete reaction, product loss during workup and purification, or side reactions.
Troubleshooting Low Yield:
Caption: Decision tree for troubleshooting low purification yields.
Causality and Solutions:
-
Incomplete Reaction: Before starting purification, always check for the complete consumption of your starting materials by a suitable analytical method like TLC or LC-MS. If the reaction is incomplete, consider optimizing conditions such as reaction time, temperature, or reagent stoichiometry.
-
Product Loss During Workup: Your product might have some solubility in the aqueous layer, especially if it contains polar functional groups. To mitigate this, you can perform a "back-extraction" of the aqueous layers with a fresh portion of organic solvent. Also, minimizing the number of extraction steps can reduce mechanical losses.
-
Issues with Column Chromatography:
-
Irreversible Adsorption: Highly polar products can sometimes bind irreversibly to silica gel. Using a less polar stationary phase (like alumina) or a different purification technique might be necessary.
-
Improper Solvent System: If the eluent is too polar, your product may elute too quickly along with impurities. If it's not polar enough, the product may not elute at all. Careful optimization of the solvent system using TLC is crucial.
-
-
Consider Recrystallization: If your product is a solid, recrystallization can be a highly effective and often yield-preserving purification method.[14][15][16][17] The principle is based on the difference in solubility of your product and impurities in a given solvent at different temperatures.[14]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Suzuki-Miyaura reaction using 3-Ethoxy-5-methylphenylboronic acid?
A1: Besides unreacted starting materials, the most common byproducts are:
-
Homocoupling Product: This is the dimer of 3-Ethoxy-5-methylphenylboronic acid (3,3'-Diethoxy-5,5'-dimethyl-1,1'-biphenyl). This side reaction is often promoted by the presence of oxygen or if the palladium catalyst is in the Pd(II) state before the catalytic cycle begins.[1][2]
-
Protodeboronation Product: This is 3-Ethoxy-5-methylbenzene, where the boronic acid group is replaced by a hydrogen atom. This can occur if there is a source of protons in the reaction mixture.[1]
-
Boric Acid: This is an inorganic byproduct from the consumption of the boronic acid.[18]
Q2: Can I use water as a solvent for the Suzuki-Miyaura reaction and subsequent purification?
A2: Yes, Suzuki-Miyaura reactions can often be performed in aqueous conditions, which is considered a "greener" approach.[19][20] For purification, a liquid-liquid extraction is typically performed to move the organic product into an immiscible organic solvent, leaving water-soluble byproducts and reagents in the aqueous phase.[8]
Q3: Is it possible to remove boronic acid impurities by recrystallization?
A3: It can be challenging. For recrystallization to be effective, there must be a significant difference in the solubility of your desired product and the boronic acid impurity in the chosen solvent.[14] It is often more reliable to remove the bulk of the boronic acid through an aqueous base wash before attempting recrystallization.
Q4: How do I choose the right purification technique for my product?
A4: The choice of purification technique depends on the physical properties of your product and the nature of the impurities.
-
Flash Column Chromatography: The most versatile technique for separating compounds with different polarities.[21]
-
Recrystallization: Ideal for solid products where a suitable solvent can be found that dissolves the product well at high temperatures and poorly at low temperatures, while impurities remain soluble at low temperatures.[22]
-
Liquid-Liquid Extraction: An essential workup step to perform a bulk separation of acidic, basic, and neutral compounds.[23][24][25]
-
Preparative TLC/HPLC: Used for purifying small quantities of material or for very difficult separations.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Reddit. (2023, August 1). Best way to remove pinacol post suzuki : r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Reddit. (2019, July 16). What would be a good way to kill leftover palladium from a reaction mixture? Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Retrieved from [Link]
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
Reddit. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
YouTube. (2022, October 3). Liquid-Liquid Extraction. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
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Technical Support Center: 3-Ethoxy-5-methylphenylboronic acid in Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the impact of temperature on reaction kinetics when using 3-Ethoxy-5-methylphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Introduction: The Critical Role of Temperature
Temperature is a paramount parameter in controlling the rate and outcome of chemical reactions. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, temperature influences not only the desired catalytic cycle but also potential side reactions and the stability of the reagents themselves.[1][2] This guide will delve into the specific nuances of managing temperature when working with 3-Ethoxy-5-methylphenylboronic acid to ensure optimal reaction performance and reproducibility.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the thermal behavior of 3-Ethoxy-5-methylphenylboronic acid and its reactions.
Q1: What is the primary effect of increasing temperature on a Suzuki-Miyaura reaction involving 3-Ethoxy-5-methylphenylboronic acid?
A1: Generally, increasing the reaction temperature will increase the rate of the Suzuki-Miyaura coupling.[1] This is due to the fundamental principles of chemical kinetics, where higher temperatures provide the necessary activation energy for the reaction to proceed faster. However, it's a delicate balance, as excessively high temperatures can lead to detrimental side reactions and reagent decomposition.[2] For instance, a study on a Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction showed that while the reaction can proceed at room temperature, the reaction time is significantly longer compared to reactions run at elevated temperatures (30-100 °C).[1]
Q2: What are the common temperature-related side reactions I should be aware of when using 3-Ethoxy-5-methylphenylboronic acid?
A2: Two primary temperature-dependent side reactions that can significantly impact the yield and purity of your desired product are protodeboronation and boroxine formation.
-
Protodeboronation: This is a process where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired byproduct (1-ethoxy-3-methylbenzene in this case).[3][4] This reaction is often accelerated at higher temperatures and can be influenced by the pH of the reaction medium.[3][5] Specifically, conducting Suzuki-Miyaura couplings at a pH close to the pKa of the boronic acid can exacerbate protodeboronation.[3]
-
Boroxine Formation: Arylboronic acids can undergo dehydration to form cyclic anhydrides called boroxines.[6][7][8] This process is reversible and its equilibrium is temperature-dependent.[7][9] While boroxines can still participate in some cross-coupling reactions, their reactivity may differ from the corresponding boronic acid, potentially affecting the reaction kinetics.[7] The formation of boroxine is an entropy-driven process, meaning it is favored at higher temperatures.[7][9]
Q3: How does the structure of 3-Ethoxy-5-methylphenylboronic acid influence its thermal stability?
A3: The ethoxy and methyl groups on the phenyl ring are electron-donating. Electron-donating groups generally increase the stability of the boronic acid and can influence the rate of side reactions. For instance, electron-donating substituents have been reported to accelerate the Suzuki-Miyaura coupling. Conversely, arylboronic acids with strong electron-withdrawing groups may require longer reaction times for side reactions like protodeboronation.[5]
Q4: Is it better to use 3-Ethoxy-5-methylphenylboronic acid or its pinacol ester for high-temperature reactions?
A4: Boronic esters, such as the pinacol ester of 3-Ethoxy-5-methylphenylboronic acid, are often more stable than the corresponding boronic acids.[10] Using the pinacol ester can be advantageous in high-temperature reactions as it can mitigate side reactions like protodeboronation.[3][4] However, the hydrolysis of the ester to the boronic acid can still occur under certain conditions, which can then lead to protodeboronation.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with 3-Ethoxy-5-methylphenylboronic acid.
| Problem | Potential Cause | Troubleshooting Steps |
| Low reaction yield despite elevated temperature. | 1. Protodeboronation: The boronic acid may be degrading at the reaction temperature.[3][5] 2. Catalyst Deactivation: The palladium catalyst may be deactivating at high temperatures. | 1. Optimize Temperature: Systematically lower the reaction temperature in 5-10 °C increments to find the optimal balance between reaction rate and reagent stability. 2. Use a Boronic Ester: Consider using the pinacol ester of 3-Ethoxy-5-methylphenylboronic acid for improved thermal stability.[4][10] 3. Control pH: Ensure the reaction pH is not close to the pKa of the boronic acid to minimize protodeboronation.[3] 4. Choose a More Stable Catalyst: Investigate different palladium precatalysts or ligand systems known for their thermal robustness. |
| Formation of significant amounts of 1-ethoxy-3-methylbenzene byproduct. | Protodeboronation: This is a clear indicator that the boronic acid is undergoing protodeboronation.[3][4] | 1. Lower Reaction Temperature: This is the most direct way to reduce the rate of protodeboronation.[5] 2. Anhydrous Conditions: Minimize the amount of water in the reaction, as it is a reactant in protodeboronation.[3] 3. Use a Boronic Ester: As mentioned previously, esters can be more resistant to this side reaction.[4][10] |
| Inconsistent reaction rates or stalling. | 1. Boroxine Formation: The equilibrium between the boronic acid and its boroxine may be shifting during the reaction, leading to changes in the concentration of the active boron species.[7][9] 2. Heterogeneous Mixture: Poor solubility of reagents at lower temperatures can lead to a non-uniform reaction mixture. | 1. Control Water Content: The presence of water will shift the equilibrium away from the boroxine and towards the boronic acid.[6][8] However, excess water can promote protodeboronation. Careful optimization is key. 2. Solvent Choice: Select a solvent system that ensures all reagents are fully dissolved at the reaction temperature. |
| Reaction fails to go to completion even at high temperatures. | 1. Reagent Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction. 2. Catalyst Loading: Insufficient catalyst may not be enough to drive the reaction to completion. 3. Thermal Decomposition: One of the reactants or the catalyst may be decomposing at the elevated temperature.[2] | 1. Verify Stoichiometry: Accurately measure all reactants. 2. Optimize Catalyst Loading: Perform a series of experiments with varying catalyst concentrations. 3. Thermal Stability Analysis: Consider performing thermal analysis (e.g., TGA) on the individual components to understand their decomposition profiles. |
Experimental Protocols
Protocol 1: Determining the Optimal Temperature for Suzuki-Miyaura Coupling
This protocol outlines a method to screen for the optimal reaction temperature.
Materials:
-
3-Ethoxy-5-methylphenylboronic acid
-
Aryl halide partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Dioxane/Water mixture)
-
Reaction vials suitable for heating
-
GC-MS or HPLC for analysis
Procedure:
-
Set up a series of identical reactions in parallel.
-
To each vial, add the aryl halide (1.0 eq), 3-Ethoxy-5-methylphenylboronic acid (1.2 eq), base (2.0 eq), and solvent.
-
Degas each reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) to each vial under the inert atmosphere.
-
Seal the vials and place them in separate heating blocks set to a range of temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Take aliquots from each reaction at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Quench the aliquots and analyze by GC-MS or HPLC to determine the conversion to product and the formation of byproducts.
-
Plot the percentage conversion against time for each temperature to determine the reaction kinetics.
-
Identify the temperature that provides the best balance of reaction rate and minimal byproduct formation.
Protocol 2: Quantifying Protodeboronation by HPLC
This protocol allows for the quantification of the 1-ethoxy-3-methylbenzene byproduct.
Materials:
-
Reaction mixture from Protocol 1
-
1-ethoxy-3-methylbenzene standard
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile/Water gradient)
Procedure:
-
Prepare a calibration curve using known concentrations of the 1-ethoxy-3-methylbenzene standard.
-
Inject the quenched aliquots from Protocol 1 into the HPLC.
-
Integrate the peak corresponding to 1-ethoxy-3-methylbenzene.
-
Use the calibration curve to determine the concentration of the byproduct in each sample.
-
Calculate the percentage of protodeboronation relative to the initial amount of 3-Ethoxy-5-methylphenylboronic acid.
Visualizing Reaction Pathways
The following diagrams illustrate the key chemical processes discussed.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Temperature-influenced side reactions of arylboronic acids.
Conclusion
Understanding and controlling the impact of temperature on reactions involving 3-Ethoxy-5-methylphenylboronic acid is crucial for achieving high yields and purity. By carefully considering the potential for side reactions such as protodeboronation and boroxine formation, and by systematically optimizing the reaction temperature, researchers can significantly improve the outcomes of their synthetic efforts. This guide provides a framework for troubleshooting common issues and developing robust experimental protocols.
References
-
Aldridge, S., & Coombs, T. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265–1281. [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190–3198. [Link]
-
Shinde, D. B., & Lee, W. (2015). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]
-
Li, Y., Wang, C., Mao, J., & Wang, Y. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37303–37307. [Link]
-
Kabalka, G. W., & Wu, Z. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3346–3350. [Link]
-
Patil, N. T., & Shinde, D. B. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]
-
Li, Z., & Wang, Q. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(8), 493-497. [Link]
-
Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles, 57(5), 787-790. [Link]
-
Snieckus, V., & Cuber, V. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Gutzler, R., & Perepichka, D. F. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Molecules, 26(23), 7306. [Link]
-
Wang, X., & Wang, J. (2025). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. ResearchGate. [Link]
-
Coombs, T. C., & Aldridge, S. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Ananikov, V. P., & Orlov, N. V. (2020). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 10(10), 1184. [Link]
-
Coombs, T. C., & Aldridge, S. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12265–12275. [Link]
-
Cuber, V., & Snieckus, V. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
ResearchGate. (n.d.). Effect of temperatures on the Heck reactions. [Link]
-
MDPI. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]
-
Kua, J., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(38), 10568–10576. [Link]
-
Cravotto, G., & Orio, L. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(12), 633. [Link]
-
Tokunaga, Y. (2013). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]
-
Tokunaga, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews, 42(10), 4068-4080. [Link]
-
BoronPharm. (n.d.). (3-Bromo-2-((3-fluorobenzyl)oxy)-5-methylphenyl)boronic acid. [Link]
-
Oakwood Chemical. (n.d.). 3-Ethoxy-5-methylphenylboronic acid, pinacol ester, min 95%, 1 gram. [Link]
-
PubChem. (n.d.). 3-bromo-2-ethoxy-5-methylphenylboronic acid. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in 3-Ethoxy-5-methylphenylboronic acid Couplings
Welcome to the technical support center for troubleshooting catalyst deactivation in Suzuki-Miyaura cross-coupling reactions, with a specific focus on couplings involving 3-Ethoxy-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges with this specific substrate. The following information is structured to provide both quick-reference FAQs and in-depth troubleshooting guides to address common issues and enhance the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding catalyst deactivation in this specific Suzuki-Miyaura coupling.
Q1: My reaction with 3-Ethoxy-5-methylphenylboronic acid is sluggish or stalls completely. What are the likely causes?
A1: A sluggish or stalled reaction is often a primary indicator of catalyst deactivation. Several factors could be at play:
-
Palladium Black Formation: The most visible sign of catalyst death is the formation of palladium black, which is catalytically inactive bulk palladium metal.[1] This can be caused by ligand degradation or an imbalance in the reaction conditions.
-
Ligand Instability: The phosphine ligands commonly used in Suzuki couplings can be unstable under reaction conditions, leading to the formation of inactive palladium species.[2]
-
Side Reactions: Competing side reactions such as protodeboronation of the boronic acid or homocoupling of the starting materials can consume reagents and give the appearance of a stalled reaction.
-
Inadequate Base: The choice and amount of base are critical for activating the boronic acid and facilitating the transmetalation step.[3] An inappropriate base can lead to slow or no reaction.
Q2: I am observing significant formation of palladium black in my reaction. How can I prevent this?
A2: The formation of palladium black indicates that the palladium(0) catalyst is aggregating.[1] To mitigate this, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands.[2][4] These ligands stabilize the palladium center and prevent aggregation.
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes help, but an excessive amount can inhibit the reaction by stabilizing unreactive complexes.[5]
-
Temperature Control: Lowering the reaction temperature may slow down the rate of catalyst decomposition.
-
Solvent System: Ensure your solvent is properly degassed to remove oxygen, which can contribute to catalyst degradation.
Q3: Are there specific challenges associated with 3-Ethoxy-5-methylphenylboronic acid?
A3: Yes, the electronic properties of this boronic acid can present challenges. The ethoxy and methyl groups are electron-donating, which can make the boronic acid more susceptible to protodeboronation, especially under harsh basic conditions. While electron-rich boronic acids are generally good coupling partners, optimizing the reaction conditions to favor the desired cross-coupling over side reactions is key.
Q4: What are the key steps in the Suzuki-Miyaura catalytic cycle, and where can deactivation occur?
A4: The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Deactivation can occur at various points in this cycle.
-
Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst.[6] If this step is slow, the catalyst can decompose before the reaction proceeds.
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center.[2] This step requires activation by a base.[3] If the base is not effective, this step can be a bottleneck, allowing time for catalyst deactivation.
-
Reductive Elimination: The final step where the coupled product is formed, and the Pd(0) catalyst is regenerated.[8] Slow reductive elimination can lead to the accumulation of unstable Pd(II) intermediates that can decompose.
Below is a diagram illustrating the catalytic cycle and potential deactivation pathways.
Caption: Suzuki-Miyaura catalytic cycle and deactivation pathways.
II. Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve common issues encountered during the coupling of 3-Ethoxy-5-methylphenylboronic acid.
Guide 1: Diagnosing the Cause of Low Yield or Stalled Reaction
When faced with a low-yielding or stalled reaction, a systematic approach is necessary to identify the root cause.
Step 1: Re-evaluate Starting Material Quality and Stoichiometry
-
Action: Verify the purity of 3-Ethoxy-5-methylphenylboronic acid, the aryl halide, and the solvent. Impurities can poison the catalyst. Use fresh, high-purity reagents.
-
Rationale: Boronic acids can degrade over time, especially if not stored properly.[9] Solvents must be anhydrous and thoroughly degassed to prevent side reactions and catalyst oxidation.
-
Protocol:
-
Obtain fresh samples of all reagents.
-
Dry the solvent over an appropriate drying agent and degas by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Accurately weigh all components, ensuring the correct stoichiometry. A slight excess of the boronic acid (1.1-1.5 equivalents) is often beneficial.
-
Step 2: Assess the Efficacy of the Base
-
Action: The choice of base is critical.[3] If using a common base like K₂CO₃ or Cs₂CO₃ and observing issues, consider screening other bases.
-
Rationale: The base activates the boronic acid for transmetalation.[3] The optimal base can depend on the specific substrates and solvent system.
-
Protocol: Base Screening
-
Set up several small-scale reactions in parallel.
-
Use a consistent set of reaction conditions (catalyst, ligand, solvent, temperature).
-
Vary the base in each reaction. A typical screening panel is provided in the table below.
-
Monitor the reactions by TLC or LC-MS to compare conversion rates.
-
| Base | Solvent System | Typical Concentration | Notes |
| K₂CO₃ | Toluene/Water | 2 M aqueous solution | A common and effective choice. |
| Cs₂CO₃ | Dioxane or THF | Solid | Often provides higher yields but is more expensive. |
| K₃PO₄ | Toluene or Dioxane | Solid | A strong base that can be effective for challenging couplings. |
| Na₂CO₃ | Ethanol/Water | 2 M aqueous solution | A milder base, useful if side reactions are an issue. |
Step 3: Evaluate the Catalyst System
-
Action: The combination of the palladium source and ligand is the heart of the reaction.[10] If deactivation is suspected, changing the ligand is often the most effective solution.
-
Rationale: The ligand stabilizes the palladium catalyst and influences its reactivity.[2][4] Bulky, electron-rich ligands generally promote faster reductive elimination and prevent the formation of palladium black.[4]
-
Protocol: Ligand Screening
-
Set up parallel reactions with your optimized base and solvent system.
-
Use a consistent palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Screen a panel of ligands. See the table below for suggestions.
-
Monitor the reactions for both product formation and the appearance of palladium black.
-
| Ligand Type | Example Ligands | Key Characteristics |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines that are highly effective for a wide range of substrates.[5] |
| Hartwig Ligands | Tri-tert-butylphosphine (P(t-Bu)₃) | Very electron-donating and sterically demanding. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | More stable than many phosphine ligands and can be highly effective.[4] |
| Standard Phosphines | PPh₃, PCy₃ | Less effective for challenging couplings but can be a good baseline. |
Guide 2: Mitigating Side Reactions
Side reactions can significantly reduce the yield of the desired product. The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.
1. Protodeboronation
This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of 1-ethoxy-3-methylbenzene.
-
Cause: Excess water, acidic impurities, or prolonged reaction times at high temperatures in the presence of a strong base.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excessive amounts can promote protodeboronation. Use a carefully controlled amount of water or a biphasic system.
-
Milder Base: Switch to a milder base such as K₂CO₃ or NaHCO₃.
-
Lower Temperature: If possible, run the reaction at a lower temperature to slow down the rate of protodeboronation.
-
Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol ester) which is less prone to protodeboronation.
-
2. Homocoupling
This involves the coupling of two molecules of the boronic acid (to form a biphenyl derivative) or two molecules of the aryl halide.
-
Cause: Often occurs when the transmetalation or reductive elimination steps are slow, allowing for side reactions of the organopalladium intermediates. The presence of oxygen can also promote homocoupling.
-
Mitigation Strategies:
-
Thorough Degassing: Ensure the reaction mixture is free of oxygen by sparging with an inert gas.
-
Optimize Ligand: A more effective ligand can accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.
-
Control Stoichiometry: Using a slight excess of the boronic acid can sometimes suppress aryl halide homocoupling.
-
The following diagram illustrates the decision-making process for troubleshooting these side reactions.
Caption: Troubleshooting flowchart for low-yield Suzuki couplings.
III. References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
Reddit. (2022). Formation of palladium black during Suzuki coupling. [Link]
-
El-Sayed, M. A., et al. (n.d.). Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). β-Hydride elimination. [Link]
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
-
ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]
-
Dalton Transactions. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis.
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
-
Thieme. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
National Institutes of Health. (n.d.). Transmetalation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids.
-
MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
-
National Institutes of Health. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates.
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
National Institutes of Health. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions.
-
ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
-
National Institutes of Health. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
-
RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
-
Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
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- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
Technical Support Center: Analytical Methods for Monitoring 3-Ethoxy-5-methylphenylboronic Acid Reaction Progress
Welcome to the technical support center for monitoring reactions involving 3-Ethoxy-5-methylphenylboronic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you successfully monitor your reactions, troubleshoot common issues, and ensure the integrity of your results. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Choosing the Right Analytical Tool: A Strategic Overview
Before diving into specific techniques, it's crucial to select the most appropriate method for your experimental needs. The choice depends on factors like the required level of detail, sample throughput, and available instrumentation.
Q: What are the primary analytical methods for monitoring the reaction progress of 3-Ethoxy-5-methylphenylboronic acid, and how do I choose the best one?
A: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each has distinct advantages and disadvantages.
-
HPLC (and UHPLC): Excellent for quantitative analysis of reaction mixtures, allowing separation of the starting boronic acid, reagents, and products. It is the workhorse for reaction monitoring in many pharmaceutical and chemical labs.[1]
-
GC: A powerful separation technique, but typically requires derivatization for non-volatile and polar compounds like boronic acids to prevent issues like boroxine formation.[2]
-
NMR Spectroscopy: Uniquely suited for in-situ and real-time reaction monitoring without the need for sample workup. It provides structural information and can be made quantitative (qNMR).[3][4][5]
Here is a decision-making workflow to help you select the appropriate technique:
Caption: Workflow for selecting an analytical method.
Comparison of Key Analytical Techniques
| Technique | Primary Use | Pros | Cons |
| HPLC/UHPLC | Quantitative analysis of reaction aliquots | High resolution, widely applicable, robust for quantification.[1] | On-column degradation possible[6], requires method development, not real-time. |
| GC-MS | Analysis of volatile components and impurities | High sensitivity, excellent separation efficiency. | Requires derivatization for boronic acids[2][7], potential for thermal degradation. |
| NMR | In-situ reaction monitoring, structural confirmation | Non-destructive, real-time data[8], no calibration needed for relative quantification.[4][9] | Lower sensitivity, potential for peak overlap in complex mixtures.[5] |
| LC-MS | Identification of byproducts and impurities | High sensitivity and specificity, provides mass information.[10][11] | Ionization of boronic acids can be challenging[12], quantification can be complex. |
High-Performance Liquid Chromatography (HPLC)
HPLC is often the first choice for monitoring reactions like the Suzuki-Miyaura coupling, where 3-Ethoxy-5-methylphenylboronic acid is commonly used.[1]
FAQs and Troubleshooting Guide for HPLC
Q: I'm developing an HPLC method for my reaction. Where should I start?
A: A systematic approach is best. Start with a reversed-phase C18 column and a simple gradient. The key is to evaluate mobile phase pH early, as it critically affects the retention and peak shape of boronic acids.[1]
Step-by-Step Protocol: Initial HPLC Method Development
-
Column Selection: Begin with a robust C18 column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. The low pH helps to keep the boronic acid in its neutral, more retentive form.[1]
-
Mobile Phase B: Acetonitrile.
-
Initial Gradient:
-
Start at 5% B and ramp linearly to 95% B over 15-20 minutes.[1]
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and allow for re-equilibration (at least 5 column volumes).
-
-
Detection: Use a PDA or UV detector. Monitor at a wavelength where your reactants and products absorb (e.g., 254 nm is a good starting point).
-
Injection: Dissolve your sample in a solvent compatible with the mobile phase, preferably the initial mobile phase composition, to avoid peak distortion.[13]
Q: My 3-Ethoxy-5-methylphenylboronic acid peak is broad and tailing. What's causing this and how do I fix it?
A: Peak tailing for boronic acids is a common issue. The primary cause is often secondary interactions between the boronic acid group and residual silanols on the silica-based column packing. The boron atom is Lewis acidic and can interact with the silanol groups.
Caption: Decision tree for troubleshooting HPLC peak shape.
Troubleshooting Steps:
-
Lower Mobile Phase pH: Ensure your mobile phase is acidic (pH 2-3). This protonates the silanol groups, minimizing unwanted interactions. Using 0.1% formic acid or trifluoroacetic acid (TFA) is effective.[1]
-
Use a High-Purity Column: Modern columns made from high-purity silica with advanced end-capping have fewer active silanol sites. Columns with hybrid particle technology can also offer improved peak shape.
-
Check for On-Column Degradation: Boronic acids can sometimes hydrolyze or degrade on the column.[6] If you see new, unexpected peaks, especially for boronate esters, this might be the cause. Try using a mobile phase with no pH modifier or a different column chemistry.[6]
Q: I'm not getting enough retention for my boronic acid, it's eluting near the void volume. What can I do?
A: Poor retention of polar compounds like boronic acids is common in reversed-phase chromatography.[14]
Solutions:
-
Ensure Low pH: As mentioned, a low pH ensures the boronic acid is in its neutral, more hydrophobic form, which increases retention on a C18 column.[1] At high pH, the boronic acid group becomes partially charged, reducing retention.[1]
-
Reduce Organic Content: Decrease the initial percentage of your organic solvent (Mobile Phase B) in the gradient.
-
Use a Different Stationary Phase: If a C18 column doesn't provide enough retention, consider a column designed for polar compounds, such as an AQ-C18 or a Phenyl-Hexyl column.
-
Complexation (Advanced): For very hydrophilic boronic acids, adding complexing agents like specifically functionalized ionic liquids to the sample diluent can improve retention.[14]
Gas Chromatography (GC)
GC is less straightforward than HPLC for boronic acids due to their low volatility and tendency to dehydrate into cyclic boroxines. However, with proper sample preparation, it can be a very sensitive and effective technique.
FAQs and Troubleshooting Guide for GC
Q: Can I analyze 3-Ethoxy-5-methylphenylboronic acid directly by GC?
A: It is highly discouraged. Direct injection of boronic acids often leads to poor chromatography, including broad peaks and low response. This is due to their high polarity and thermal instability, which causes them to form boroxines (cyclic trimers) in the hot GC inlet. Derivatization is mandatory for reliable GC analysis.[2]
Caption: General workflow for GC analysis of boronic acids.
Q: What derivatization reagents are suitable for boronic acids?
A: The goal of derivatization is to convert the polar -B(OH)₂ group into a more volatile and thermally stable ester. Silylating reagents are most common.
| Reagent | Name | Comments |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A very common and effective silylating agent. |
| TMSI | N-Trimethylsilylimidazole | A strong silylating agent suitable for hydroxyl groups. |
| TMS-HT | Hexamethyldisilazane / Trimethylchlorosilane | A powerful reagent mixture for converting polar compounds.[15] |
| Methylboronic Acid (MBA) | Methylboronic Acid | Can be used to form cyclic boronate esters, which give characteristic mass spectra.[7] |
Step-by-Step Protocol: General Derivatization for GC
-
Sample Preparation: Take a known volume of your reaction mixture and evaporate the solvent under a stream of nitrogen. Ensure the sample is completely dry, as water will consume the derivatizing reagent.
-
Reagent Addition: Add the derivatization reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile) to the dry sample vial.
-
Reaction: Tightly cap the vial and heat it (e.g., 60-70 °C) for 30 minutes to ensure complete derivatization.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Q: I see multiple peaks in my GC chromatogram for my boronic acid standard after derivatization. What is happening?
A: This typically indicates incomplete derivatization or the presence of related species.
-
Incomplete Reaction: The derivatization may not have gone to completion. Try increasing the reaction time, temperature, or the amount of derivatizing reagent.
-
Presence of Boroxine: If the derivatization was not fully successful, you might still be seeing peaks related to the boroxine trimer.
-
Side Products: Ensure your starting material is pure. The extra peaks could be impurities present from the start.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an exceptionally powerful tool for monitoring reaction progress because it provides direct structural information on the components of the reaction mixture, often without any sample preparation.[4]
FAQs and Troubleshooting Guide for NMR
Q: How can I use ¹H NMR to monitor my reaction?
A: This is the most direct method. You can monitor the disappearance of signals corresponding to the 3-Ethoxy-5-methylphenylboronic acid starting material and the simultaneous appearance of new signals corresponding to your product.
Practical Steps:
-
Identify Diagnostic Peaks: Before starting the reaction, run a ¹H NMR of your starting materials to identify clean, well-resolved peaks that do not overlap with other signals in the reaction mixture. For 3-Ethoxy-5-methylphenylboronic acid, the aromatic protons are good candidates.
-
Use an Internal Standard: For quantitative analysis (qNMR), add a known amount of an inert internal standard to the reaction mixture at the beginning. The standard should have a simple spectrum (ideally a singlet) in a region that doesn't overlap with other signals (e.g., hexamethylbenzene or 1,3,5-trimethoxybenzene).[16]
-
Monitor Ratios: At each time point, acquire a spectrum and integrate the diagnostic peaks of your starting material, product, and the internal standard. The ratio of the starting material to the standard will decrease over time, while the product-to-standard ratio will increase. This allows you to calculate the conversion and yield directly in the reaction vessel.[5][17]
Q: Is ¹¹B NMR useful for monitoring my reaction?
A: Yes, ¹¹B NMR can be very informative, although it's less commonly used for routine monitoring than ¹H NMR. It provides a direct window into the state of the boron atom.
-
Boronic Acid vs. Boronate Esters: Boronic acids and their corresponding boronate esters give distinct signals in the ¹¹B NMR spectrum. This can be extremely useful for studying the equilibrium between these species.[18]
-
Speciation: You can distinguish between different boron species in the mixture, such as the free boronic acid, boronate esters, and potentially trifluoroborate salts if fluoride is present.[18] This can provide deeper mechanistic insights.[18]
Q: My NMR spectra of the reaction mixture are messy and the peaks are broad. How can I improve the quality?
A: Reaction mixtures can be challenging due to the presence of paramagnetic species (like palladium catalysts), salts, and viscosity changes.
-
Filter the Sample: If you are taking aliquots, filter them through a small plug of silica or celite in a pipette to remove solid catalysts and salts before preparing the NMR sample. This can dramatically improve resolution.
-
Increase Relaxation Delay (d1): Paramagnetic species can shorten relaxation times. Ensure your d1 delay is sufficient for full relaxation to get accurate integrations, especially for qNMR.
-
Shimming: Reaction mixtures can be heterogeneous. Take extra care in shimming the sample to achieve the best possible resolution.
References
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2025). ResearchGate. [Link]
-
Toxicological Profile for Boron. (n.d.). NCBI Bookshelf. [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). Chromatography Online. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]
-
Benchtop monitoring of reaction progress via visual recognition with a handheld UV lamp: in situ monitoring of boronic acids in the Suzuki-Miyaura reaction. (n.d.). PubMed. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). ResearchGate. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014). ResearchGate. [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2023). MDPI. [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2024). National Institutes of Health. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). RSC Publishing. [Link]
-
Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. (2015). PubMed. [Link]
-
New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry. (2019). ResearchGate. [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography. [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). ResearchGate. [Link]
-
Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. (2011). ACS Publications. [Link]
-
3-Methoxycarbonyl-5-nitrophenyl Boronic Acid: High Affinity Diol Recognition at Neutral pH. (n.d.). University of Texas at Austin. [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). Semantic Scholar. [Link]
-
Challenges encountered during development of Mn porphyrin-based, potent redox-active drug and superoxide dismutase mimic, MnTnBuOE-2-PyP5+, and its alkoxyalkyl analogues. (2018). ResearchGate. [Link]
-
Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. (2022). RSC Publishing. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2020). ACS Publications. [Link]
-
1H NMR spectrum for the Suzuki-Miyaura cross-coupling reaction. (2019). ResearchGate. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromatography Forum. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). ACS Publications. [Link]
-
Quantitative NMR methods for reaction and process monitoring. (n.d.). RPTU. [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2020). FULIR. [Link]
-
Most Common Interferences for Lab Techs. (2022). Reddit. [Link]
-
Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (2022). MDPI. [Link]
-
What is qNMR and why is it important?. (n.d.). Mestrelab Resources. [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (2022). National Institutes of Health. [Link]
-
Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. (n.d.). The Royal Society of Chemistry. [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Chemical Prioritisation for Human Biomonitoring in Ireland: A Synergy of Global Frameworks and Local Perspectives. (2024). MDPI. [Link]
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- 8. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
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- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Ethoxy-5-methylphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of building blocks is a cornerstone of scientific rigor. 3-Ethoxy-5-methylphenylboronic acid is an increasingly relevant reagent in cross-coupling reactions, yet its comprehensive spectroscopic validation is often a source of ambiguity. This guide provides an in-depth comparison of the expected spectroscopic data for 3-Ethoxy-5-methylphenylboronic acid against potential impurities and alternative structures, supported by detailed experimental protocols and data interpretation.
The Imperative of Rigorous Validation
Boronic acids are foundational to modern synthetic chemistry, particularly in the construction of complex biaryl systems central to many pharmaceutical compounds. However, their synthesis is not without pitfalls. The presence of residual starting materials, homo-coupled byproducts, or the trimeric anhydride form (boroxine) can significantly impact reaction yields, purity of the final product, and even downstream biological assays. Therefore, a multi-technique spectroscopic approach is not just recommended; it is essential for robust quality control.
This guide will dissect the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for high-purity 3-Ethoxy-5-methylphenylboronic acid. We will explore the causal relationships between molecular structure and spectral features and provide clear, actionable protocols for data acquisition.
Visualizing the Validation Workflow
The process of validating a boronic acid product involves a systematic workflow, from initial synthesis to final characterization. The following diagram illustrates the key stages and decision points.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of boronic acid products.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for the initial assessment of purity and structure. The symmetry of the 3,5-disubstituted aromatic ring in 3-Ethoxy-5-methylphenylboronic acid gives rise to a distinctive and readily interpretable spectrum.
Predicted ¹H NMR Spectrum of 3-Ethoxy-5-methylphenylboronic acid
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| B(OH)₂ | ~8.0 (variable) | Broad Singlet | 2H | Position and intensity are highly dependent on concentration and solvent. May exchange with D₂O. |
| Ar-H (positions 2, 6) | ~7.3 - 7.5 | Singlet (or very narrow multiplet) | 2H | These protons are chemically equivalent due to the plane of symmetry. |
| Ar-H (position 4) | ~7.0 - 7.2 | Singlet (or very narrow multiplet) | 1H | This proton is in a unique chemical environment. |
| -OCH₂CH₃ | ~4.0 - 4.2 | Quartet (q) | 2H | Coupled to the methyl protons of the ethoxy group (J ≈ 7.0 Hz). |
| Ar-CH₃ | ~2.3 - 2.5 | Singlet | 3H | A sharp singlet characteristic of a methyl group attached to an aromatic ring. |
| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet (t) | 3H | Coupled to the methylene protons of the ethoxy group (J ≈ 7.0 Hz). |
Causality Behind the Shifts: The boronic acid group is electron-withdrawing, which deshields the adjacent aromatic protons (positions 2 and 6), shifting them downfield. The ethoxy group is electron-donating, causing a slight shielding effect. The interplay of these effects results in the predicted chemical shifts.
Comparison with Potential Impurities
| Compound | Key Distinguishing ¹H NMR Signals (ppm) |
| 1-Bromo-3-ethoxy-5-methylbenzene (Starting Material) | Aromatic signals will be in a different pattern and likely at slightly different shifts. The B(OH)₂ signal will be absent. |
| 3,3'-Diethoxy-5,5'-dimethylbiphenyl (Homo-coupling Impurity) | Absence of the B(OH)₂ signal. The aromatic region may show a more complex pattern depending on the conformation. |
| Boroxine Trimer | Aromatic signals are often broader and may be shifted slightly downfield compared to the monomeric acid. The B-OH signal is absent, and a broad signal for residual water might be observed.[1] |
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides crucial information about the carbon skeleton of the molecule. The number of unique carbon signals confirms the symmetry of the compound.
Predicted ¹³C NMR Spectrum of 3-Ethoxy-5-methylphenylboronic acid
| Assignment | Predicted Chemical Shift (ppm) | Notes |
| C-B | ~135 (broad) | The carbon directly attached to boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus. |
| C-OEt | ~158 - 160 | Aromatic carbon attached to the ethoxy group. |
| C-Me | ~138 - 140 | Aromatic carbon attached to the methyl group. |
| C-H (positions 2, 6) | ~128 - 132 | |
| C-H (position 4) | ~120 - 124 | |
| -OCH₂CH₃ | ~63 - 65 | |
| Ar-CH₃ | ~21 - 23 | |
| -OCH₂CH₃ | ~14 - 16 |
Expert Insight: The broadness of the C-B signal is a hallmark of arylboronic acids and can be a useful diagnostic feature. In some cases, this signal may be difficult to observe without a high number of scans.
III. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for identifying key functional groups. For boronic acids, the O-H and B-O stretches are particularly diagnostic.
Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Appearance |
| 3200 - 3600 | O-H Stretch (B-OH) | Strong | Very Broad |
| 2850 - 3000 | C-H Stretch (Alkyl) | Medium-Strong | Sharp |
| ~3030 | C-H Stretch (Aromatic) | Weak-Medium | Sharp |
| 1600 & 1475 | C=C Stretch (Aromatic Ring) | Medium | Sharp |
| 1320 - 1380 | B-O Stretch | Strong | Sharp |
| 1000 - 1100 | C-O Stretch (Ether) | Strong | Sharp |
| 670 - 900 | C-H Bend (Aromatic Out-of-Plane) | Strong | Sharp |
Trustworthiness of the Data: The very broad O-H stretch is characteristic of the hydrogen-bonded dimeric structure of boronic acids in the solid state.[2] The strong B-O stretching band is another key indicator of the boronic acid functionality.[3] The pattern of the aromatic C-H out-of-plane bending can provide confirmation of the 1,3,5-trisubstitution pattern.[4]
IV. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through fragmentation patterns. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
Expected Mass Spectral Data
-
Molecular Ion (M⁺): For C₉H₁₃BO₃, the expected monoisotopic mass is 180.09 g/mol . This peak should be observable, particularly with softer ionization techniques like ESI.
-
Dehydration Peak [M-H₂O]⁺: A common fragmentation pathway for boronic acids is the loss of a water molecule, which would result in a peak at m/z 162.08.
-
Loss of Ethoxy Group: Fragmentation may involve the loss of the ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z 135.06.
-
Boroxine Formation: In some MS techniques, particularly under thermal conditions, the trimeric boroxine anhydride may be detected. The molecular weight of the boroxine of 3-Ethoxy-5-methylphenylboronic acid would be significantly higher (around 486 g/mol ).
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra free from boroxine-induced signal broadening.
-
Rationale: Boronic acids can form trimeric anhydrides (boroxines) in non-polar solvents like CDCl₃, leading to broad or multiple sets of signals. Using a coordinating solvent like DMSO-d₆ or methanol-d₄ breaks up these oligomers.[5]
-
Procedure:
-
Accurately weigh 5-10 mg of the 3-Ethoxy-5-methylphenylboronic acid sample.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16-64 scans) to achieve good signal-to-noise.
-
Acquire a ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) may be necessary to observe all carbon signals, especially the broad C-B signal.
-
(Optional) For definitive confirmation of the boronic acid group, acquire a ¹¹B NMR spectrum. A sharp signal between 25-30 ppm is indicative of the sp²-hybridized boronic acid.[6]
-
Protocol 2: FT-IR Sample Preparation (ATR)
-
Objective: To obtain a clean infrared spectrum of the solid material.
-
Rationale: Attenuated Total Reflectance (ATR) is a rapid and reliable method for analyzing solid samples without extensive preparation.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR stage.
-
Place a small amount of the solid 3-Ethoxy-5-methylphenylboronic acid sample onto the crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 32 scans for a good quality spectrum.
-
Perform an atmospheric background correction if necessary.
-
Comparison Guide: Target Compound vs. Alternatives
The following table summarizes the key distinguishing features between 3-Ethoxy-5-methylphenylboronic acid and closely related, commercially available alternatives.
| Spectroscopic Technique | 3-Ethoxy-5-methylphenylboronic acid | 3,5-Dimethylphenylboronic acid | 3,5-Diethoxyphenylboronic acid |
| ¹H NMR | Quartet at ~4.1 ppm (2H), Triplet at ~1.4 ppm (3H) | Absence of ethoxy signals. Two methyl singlets (or one 6H singlet) at ~2.3 ppm. | Two sets of ethoxy signals (quartet and triplet) with double the integration (4H and 6H). |
| ¹³C NMR | Signals for -OCH₂- (~64 ppm) and -OCH₂CH₃ (~15 ppm). | Absence of ethoxy carbon signals. | |
| Mass Spec (M⁺) | m/z ≈ 180 | m/z ≈ 150 | m/z ≈ 224 |
| FT-IR | Strong C-O ether stretch (~1000-1100 cm⁻¹). | Absence of a strong C-O ether stretch in the 1000-1100 cm⁻¹ region. | Strong C-O ether stretch, likely more intense than the mono-ethoxy analog. |
Conclusion
The structural validation of 3-Ethoxy-5-methylphenylboronic acid is a straightforward process when a multi-technique spectroscopic approach is employed with a clear understanding of the expected data and potential interferences. By comparing experimental data to the predicted values and characteristic impurity profiles outlined in this guide, researchers can proceed with confidence in the quality and identity of this valuable synthetic building block. The protocols and comparative data herein serve as a self-validating system, ensuring the integrity of your research from the very first step.
References
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PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (1969). Ultraviolet spectra of triphenylboroxine and some related compounds. Retrieved from [Link]
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A Comparative Guide to Substituted Phenylboronic Acids in Cross-Coupling: The Case of 3-Ethoxy-5-methylphenylboronic Acid
Introduction: The Strategic Importance of Boronic Acids in Synthesis
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of carbon-carbon bonds, a process fundamental to the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these transformative methods, the Suzuki-Miyaura coupling is preeminent, celebrated for its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[2] The heart of this reaction lies in the organoboron partner, typically a boronic acid, whose structure dictates the outcome of the coupling.
The subtle placement of substituents on a phenylboronic acid scaffold can dramatically alter its reactivity, influencing reaction rates, yields, and even the feasibility of a desired transformation. This guide provides an in-depth comparison of 3-ethoxy-5-methylphenylboronic acid and its structural isomers, offering researchers a framework for understanding and predicting their performance in cross-coupling reactions. By dissecting the interplay of electronic and steric effects, we aim to explain the causality behind experimental outcomes and empower scientists to make more informed decisions in their synthetic designs.
The Contenders: Structural and Electronic Profiles of Isomeric Phenylboronic Acids
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is governed by two primary factors: the Lewis acidity of the boron center and the steric environment around the carbon-boron bond. The ethoxy (-OEt) group, a moderate electron-donating group through resonance (+R) and electron-withdrawing through induction (-I), and the methyl (-Me) group, a weak electron-donating group (+I), exert profound influence depending on their position relative to the boronic acid moiety.
-
3-Ethoxy-5-methylphenylboronic acid (The Subject): In this isomer, both the ethoxy and methyl groups are positioned meta to the boronic acid. At the meta position, the strong resonance effect of the ethoxy group is nullified, and its influence is primarily reduced to its weaker, electron-withdrawing inductive effect. The methyl group provides a weak inductive donating effect. This electronic balance, coupled with the minimal steric hindrance offered by meta substituents, positions this isomer as a highly versatile and "well-behaved" coupling partner.
-
Ortho-Substituted Isomers (e.g., 2-Methyl-3-ethoxyphenylboronic acid): When a substituent, particularly a group larger than hydrogen like methyl or ethoxy, is in the ortho position, it creates significant steric congestion around the reactive C-B bond. This steric shield can impede the approach of the bulky palladium complex during the critical transmetalation step, often leading to slower reaction rates and lower yields.[3]
-
Para-Substituted Isomers (e.g., 4-Ethoxy-3-methylphenylboronic acid): With the ethoxy group in the para position, its strong electron-donating resonance effect (+R) is fully expressed. This increases the electron density on the aromatic ring and, consequently, on the ipso-carbon attached to boron. While this enhances the nucleophilicity of the organic group to be transferred, it can decrease the overall Lewis acidity of the boron atom.[4] This reduced acidity may slow the formation of the reactive boronate species, which is essential for efficient transmetalation.[5]
The interplay of these effects is crucial. The transmetalation step, often rate-limiting, requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex. The ease of this activation and the subsequent transfer of the aryl group to the palladium center are directly modulated by the electronic and steric profile of the boronic acid isomer.[5]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
To illustrate the practical implications of these structural differences, we present representative data for the Suzuki-Miyaura coupling of various isomers with a model electrophile, 4-bromoanisole.
| Boronic Acid Isomer | Substituent Positions | Key Influencing Factors | Predicted Yield | Predicted Reaction Time |
| 3-Ethoxy-5-methylphenylboronic acid | 3-Ethoxy (meta), 5-Methyl (meta) | Minimal steric hindrance; balanced inductive effects. | Excellent (>95%) | Fast (1-2 h) |
| 2-Ethoxy-5-methylphenylboronic acid | 2-Ethoxy (ortho), 5-Methyl (meta) | High steric hindrance from ortho-ethoxy group. | Moderate (60-75%) | Slow (8-12 h) |
| 4-Ethoxy-3-methylphenylboronic acid | 4-Ethoxy (para), 3-Methyl (meta) | Strong +R effect from para-ethoxy reduces Lewis acidity. | Good (85-95%) | Moderate (3-5 h) |
| 2-Methyl-5-ethoxyphenylboronic acid | 2-Methyl (ortho), 5-Ethoxy (meta) | High steric hindrance from ortho-methyl group. | Moderate-Good (70-85%) | Slow (6-10 h) |
Analysis: The data clearly favors 3-ethoxy-5-methylphenylboronic acid for achieving high yields in short reaction times. Its structure represents a "sweet spot" where steric hindrance is minimized, and the electronic effects do not significantly impede the key steps of the catalytic cycle. In contrast, ortho-substituted isomers suffer from steric hindrance, which directly impacts the reaction rate. Para-substituted isomers, while capable of giving good yields, may require longer reaction times or more forcing conditions to overcome the reduced Lewis acidity of the boron center.
Visualizing the Core Concepts
To better understand the processes discussed, two diagrams are provided. The first illustrates the fundamental catalytic cycle of the Suzuki-Miyaura reaction. The second visualizes the specific steric and electronic challenges posed by different isomers during the crucial transmetalation step.
Caption: Fig 1: The Suzuki-Miyaura catalytic cycle.
Caption: Fig 2: Influence of substituent position on transmetalation.
Field-Proven Methodologies
Reproducibility is the cornerstone of scientific integrity. The following protocols are provided as self-validating systems for researchers to employ.
Protocol 1: General Synthesis of a Phenylboronic Acid via Grignard Reaction
This method describes the synthesis of a generic substituted phenylboronic acid from the corresponding aryl bromide.
Causality: The formation of an arylmagnesium bromide (Grignard reagent) creates a highly nucleophilic aryl species. This species readily attacks the electrophilic boron atom of the trialkyl borate. Subsequent acidic hydrolysis is required to convert the resulting boronate ester into the desired boronic acid.[6] Low temperatures (-78 °C) are critical to prevent side reactions of the highly reactive organometallic intermediate.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq) and a crystal of iodine. Add 10% of the total aryl bromide (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Initiation: Gently warm the flask until the color of the iodine disappears, indicating the initiation of the Grignard reaction. Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
Borylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add triisopropyl borate (1.5 eq) dropwise via the dropping funnel, keeping the internal temperature below -60 °C.
-
Quenching & Hydrolysis: After addition, allow the mixture to warm slowly to room temperature and stir overnight. Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.[7]
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol details a robust procedure for coupling 3-ethoxy-5-methylphenylboronic acid with 4-bromoanisole.
Causality: The palladium(0) species undergoes oxidative addition with the aryl bromide. The base (K₂CO₃) is crucial for activating the boronic acid to form the boronate, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination from the resulting diorganopalladium(II) species yields the biaryl product and regenerates the active Pd(0) catalyst.[2] A phosphine ligand (e.g., SPhos, XPhos) is often used to stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.[5]
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vial, combine 3-ethoxy-5-methylphenylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1-2 mol%).
-
Reaction Setup: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1), via syringe.
-
Heating & Monitoring: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.[8]
Conclusion and Recommendations for Researchers
The performance of a phenylboronic acid in Suzuki-Miyaura cross-coupling is a direct consequence of its substitution pattern. This guide demonstrates that 3-ethoxy-5-methylphenylboronic acid offers a distinct advantage in terms of reactivity and efficiency due to its favorable combination of minimal steric hindrance and balanced electronic properties.
Key Takeaways for Drug Development and Synthesis Professionals:
-
Prioritize Meta-Substituents for Efficiency: When the goal is a rapid and high-yielding coupling, isomers with substituents at the meta positions, like 3-ethoxy-5-methylphenylboronic acid, are often the superior choice.
-
Anticipate Challenges with Ortho-Isomers: Be prepared for slower reactions and potentially lower yields when using ortho-substituted boronic acids. Optimization of catalyst systems, ligands, and reaction temperature may be necessary to overcome steric barriers.
-
Consider the Electronics of Para-Isomers: While often effective, boronic acids with strong electron-donating groups in the para position might require more careful selection of the base and solvent system to ensure efficient activation for the transmetalation step.
-
Rational Design Over Trial-and-Error: By understanding the fundamental principles of steric and electronic effects, researchers can rationally select the optimal building blocks for their synthetic targets, saving valuable time and resources.
Ultimately, the choice of isomer is context-dependent. However, a foundational understanding of how substituent placement governs reactivity empowers chemists to navigate the complexities of cross-coupling chemistry with greater precision and success.
References
- D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]
- N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457–2483, 1995. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
- A. F. Littke and G. C. Fu, "Highly Active Palladium Catalysts for Suzuki Coupling Reactions," Journal of the American Chemical Society, vol. 122, no. 17, pp. 4020–4028, 2000. [URL: https://pubs.acs.org/doi/10.1021/ja0002086]
- J. Hassan, M. Sévignon, C. Gozzi, E. Schulz, and M. Lemaire, "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction," Chemical Reviews, vol. 102, no. 5, pp. 1359–1470, 2002. [URL: https://pubs.acs.org/doi/abs/10.1021/cr000195d]
- A. J. J. Lennox and G. C. Lloyd-Jones, "The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective," Chemical Society Reviews, vol. 43, no. 1, pp. 412-443, 2014. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h]
- TCI Chemicals, "Suzuki-Miyaura Cross Coupling Reaction," Technical Brochure. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_0055_E.pdf]
- M. D. Smith, B. T. K. Tran, and M. F. G. Stevens, "Substituent Effects on the pKa of Phenylboronic Acids," Journal of the Chemical Society, Perkin Transactions 2, no. 11, pp. 2457-2461, 1999. [URL: https://pubs.rsc.org/en/content/articlelanding/1999/p2/a905870k]
- P. R. Boruah, A. A. Ali, B. Saikia, and D. Sarma, "A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature," RSC Advances, vol. 5, no. 79, pp. 64321-64324, 2015. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra11097a]
- BenchChem, "Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions," Application Note. [URL: https://www.benchchem.com/application-notes/suzuki-miyaura-coupling-reactions]
- V. K. Aggarwal, et al., "Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds," Journal of the American Chemical Society, vol. 138, no. 29, pp. 9262–9273, 2016. [URL: https://pubs.acs.org/doi/10.1021/jacs.6b04853]
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A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Moving Beyond 3-Ethoxy-5-methylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the construction of biaryl motifs is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, often employing arylboronic acids like 3-ethoxy-5-methylphenylboronic acid, is a foundational tool.[1][2] However, the inherent instability of some boronic acids and the continuous drive for improved efficiency, functional group tolerance, and greener methodologies have spurred the development of numerous alternative reagents.[3] This guide provides an in-depth comparison of these alternatives, offering experimental insights to inform your selection of the optimal reagent for your specific synthetic challenge.
The Landscape of Arylating Reagents: A Strategic Overview
While 3-ethoxy-5-methylphenylboronic acid is effective, its limitations, such as potential instability and the presence of boronic acid anhydrides (which thankfully often perform equally well in Suzuki couplings), have driven innovation. The alternatives can be broadly categorized into two main classes: boron-based reagents with enhanced stability and non-boron organometallic reagents that participate in different cross-coupling paradigms.
Section I: Advanced Boron-Based Reagents
The evolution of boron-based reagents has primarily focused on masking the reactive boronic acid moiety to enhance stability and control reactivity.[1]
Boronate Esters: The Workhorses of Modern Suzuki Coupling
Boronate esters, particularly pinacol and MIDA (N-methyliminodiacetic acid) esters, have become popular alternatives to free boronic acids.[4][5]
-
Pinacol Boronate Esters: These are valued for their stability, allowing for easier purification by chromatography compared to many boronic acids.[4] They are particularly useful for moieties that are prone to rapid protodeboronation, such as 2-pyridyl groups.[4] While generally less reactive than the corresponding boronic acids, their stability often leads to more reliable and reproducible results.[1][5]
-
MIDA Boronates: MIDA boronates are exceptionally stable, air- and chromatography-stable crystalline solids that are unreactive under anhydrous cross-coupling conditions.[4][6] This unique stability allows for sequential, iterative cross-coupling reactions. The boronic acid is slowly released under mild aqueous basic conditions, which is ideal for coupling unstable heteroaromatic systems.[6]
Potassium Organotrifluoroborates (R-BF3K): Stable and Versatile Salts
Potassium organotrifluoroborates are another class of highly stable, crystalline solids that serve as excellent surrogates for boronic acids.[7] They are easily prepared and are stable to air and moisture, making them convenient for long-term storage.[7] These reagents are effective in Suzuki-Miyaura couplings with a wide range of aryl and heteroaryl halides and triflates.[8][9][10]
Comparative Performance of Boron-Based Reagents
| Reagent Class | Key Advantages | Key Disadvantages | Typical Application |
| Arylboronic Acids | High reactivity, high atom economy.[4] | Potential instability (protodeboronation), formation of anhydrides.[3][11] | Standard, robust Suzuki-Miyaura couplings. |
| Pinacol Boronate Esters | Increased stability, compatible with chromatography.[4] | Generally lower reactivity than boronic acids.[1][5] | Coupling of unstable aryl groups, multi-step synthesis.[4] |
| MIDA Boronates | Exceptional stability, allows for iterative coupling, crystalline solids.[4][6] | Requires a deprotection step to release the active boronic acid. | Complex molecule synthesis requiring sequential couplings.[12] |
| Potassium Aryltrifluoroborates | High stability, crystalline, easy to handle.[7] | Stoichiometric fluoride activation is often required. | Broadly applicable in Suzuki-Miyaura couplings, especially with challenging substrates.[13] |
Section II: Beyond Boron: Alternative Cross-Coupling Strategies
For certain applications, moving away from boron-based reagents entirely can offer significant advantages. Several other palladium-catalyzed cross-coupling reactions are powerful tools for biaryl synthesis.[2][14]
Organosilanes in Hiyama Coupling
The Hiyama coupling utilizes organosilanes, which are generally stable, low-toxicity, and cost-effective reagents.[15][16] A key feature of this reaction is the need for an activator, typically a fluoride source, to generate a hypervalent silicon species that undergoes transmetalation.[15] Organotrifluorosilanes are particularly noteworthy for their stability and ease of handling.[17]
Organostannanes in Stille Coupling
The Stille reaction employs organostannanes (organotin compounds) and is known for its high functional group tolerance and the fact that the reaction conditions are generally neutral and mild.[18][19] However, the primary drawback of Stille coupling is the high toxicity of the organotin reagents and byproducts.[18][20]
Decarboxylative Cross-Coupling
A greener and more innovative approach involves the decarboxylative coupling of aromatic carboxylic acids with aryl halides.[21][22][23] This method avoids the pre-synthesis of organometallic reagents and utilizes readily available carboxylic acids.[24]
Arylsulfonyl Hydrazides and Chlorides as Arylating Agents
Recent advancements have introduced arylsulfonyl hydrazides and chlorides as alternative arylating agents in desulfitative coupling reactions.[25][26] These reagents are attractive due to their low cost, low toxicity, and broad availability.[25]
Comparative Overview of Non-Boron Based Cross-Coupling Reactions
| Coupling Reaction | Nucleophilic Partner | Key Advantages | Key Disadvantages |
| Hiyama | Organosilane | Low toxicity, stable reagents.[16][20] | Requires an activator (e.g., fluoride).[15] |
| Stille | Organostannane | High functional group tolerance, neutral conditions.[18] | High toxicity of tin compounds.[18][20] |
| Negishi | Organozinc | High reactivity, excellent for challenging couplings. | High sensitivity of organozinc reagents to air and moisture. |
| Decarboxylative | Carboxylic Acid | Uses readily available starting materials, avoids pre-formed organometallics.[21][24] | Can require higher temperatures and specific catalysts.[22] |
| Desulfitative | Arylsulfonyl Hydrazide/Chloride | Low cost, low toxicity reagents.[25] | A newer methodology, scope may be less explored than others. |
Experimental Protocols & Methodologies
To provide a practical context, detailed experimental protocols for representative reactions are provided below.
Protocol 1: Suzuki-Miyaura Coupling using a Pinacol Boronate Ester
This protocol details a typical Suzuki-Miyaura coupling between an aryl halide and an aryl pinacol boronate ester.
Caption: General workflow for a Suzuki-Miyaura coupling using a pinacol boronate ester.
Step-by-Step Methodology:
-
To a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), aryl pinacol boronate ester (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the solvent system (e.g., a mixture of dioxane and water, typically in a 3:1 to 5:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup. This typically involves diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Protocol 2: Hiyama Coupling of an Aryl Halide with an Aryltrifluorosilane
This protocol outlines a Hiyama coupling, showcasing the use of an organosilane as the nucleophilic partner.[17]
Caption: General workflow for a Hiyama cross-coupling reaction.
Step-by-Step Methodology:
-
In an inert atmosphere glovebox or using Schlenk techniques, combine the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.025 mmol), and ligand (e.g., XPhos, 0.05 mmol) in a reaction vessel.
-
Add the solvent (e.g., t-BuOH) followed by the aryltrifluorosilane (1.5 mmol).
-
Add the activator (e.g., a 1M solution of TBAF in THF, 2.0 mmol).
-
Seal the vessel and heat the mixture at the specified temperature (e.g., 100 °C) for the required time, monitoring by an appropriate analytical technique.
-
After completion, cool the reaction to room temperature and proceed with a standard aqueous workup and extraction.
-
Purify the resulting crude material via column chromatography to isolate the biaryl product.
Conclusion and Future Outlook
The choice of reagent for biaryl synthesis extends far beyond the traditional boronic acids. The selection of an appropriate alternative to 3-ethoxy-5-methylphenylboronic acid should be guided by factors such as the stability of the coupling partners, the desired functional group tolerance, the scale of the reaction, and considerations of toxicity and environmental impact. Boronate esters and potassium trifluoroborates offer enhanced stability and ease of handling within the Suzuki-Miyaura framework. For cases where boron-based reagents are not ideal, Hiyama, Stille, and decarboxylative couplings provide powerful, albeit different, strategic approaches. As the field of cross-coupling continues to evolve, we can anticipate the development of even more efficient, versatile, and sustainable methods for the construction of these vital chemical scaffolds.
References
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Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9011-9043. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2156–2167. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Gill, D. E., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17355–17358. [Link]
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Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Mao, J., & Shi, Z. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega, 6(24), 15873–15888. [Link]
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Gill, D. E., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17355-17358. [Link]
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Indolese, A. F. (2001). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Tetrahedron Letters, 42(37), 6475-6477. [Link]
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Ghaffari, M., & Davarpanah, J. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 209-224. [Link]
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Forgione, P., & Bilodeau, F. (2006). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 8(20), 4475-4478. [Link]
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Molander, G. A., & Biolatto, B. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8415-8423. [Link]
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Macmillan Group. (2008). Decarboxylative Cross-Coupling. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Hiyama, T., & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling of organosilanes with organic halides. Wikipedia. [Link]
- Burke, M. D., & Lloyd-Jones, G. C. (2006). Slow release of organoboronic acids in cross-coupling reactions.
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Stanforth, S. P. (2001). Synthesis of Biaryls. ResearchGate. [Link]
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Nelson, C. B., et al. (2024). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 29(1), 1-23. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 6(16), 2761-2764. [Link]
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Corbet, J.-P., & Mignani, G. (2006). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters, 8(22), 5037-5040. [Link]
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Goossen, L. J., et al. (2006). Biaryl synthesis via redox-neutral decarboxylative cross-coupling. Wikipedia. [Link]
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Savchenko, A., et al. (2019). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. The Journal of Organic Chemistry, 84(14), 8839-8850. [Link]
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Morken, J. P., & Lee, J. C. H. (2011). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 13(24), 6500-6503. [Link]
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
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Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions. Angewandte Chemie International Edition, 42(12), 1407-1409. [Link]
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Goossen, L. J., et al. (2007). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. Journal of the American Chemical Society, 129(16), 4824-4833. [Link]
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Molander, G. A., & Iannazzo, L. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Organic Letters, 13(16), 4304-4307. [Link]
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Bedford, R. B., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2419-2428. [Link]
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Wallace, D. J., & Chen, C.-y. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 16(1), 264-267. [Link]
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Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Scott, J. S., & Williams, J. M. J. (2016). Hiyama Coupling. Synthetic Methods in Drug Discovery, 1, 45-66. [Link]
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Malapit, C. A., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(17), 5348-5351. [Link]
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Stille Coupling. Chemistry LibreTexts. [Link]
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Webb, D., & Jamison, T. F. (2012). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 10(30), 5793-5798. [Link]
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Molander, G. A., & Biolatto, B. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8415-8423. [Link]
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Gandeepan, P., & Cheng, C.-H. (2014). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. The Journal of Organic Chemistry, 79(21), 10158-10167. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of 3-Ethoxy-5-methylphenylboronic Acid
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth analysis of catalyst selection for the coupling of 3-Ethoxy-5-methylphenylboronic acid, a moderately sterically hindered and electron-rich substrate. Through a synthesis of literature data and mechanistic principles, we will compare the performance of common catalyst systems, explain the causality behind experimental choices, and provide a robust, field-proven protocol. Our analysis indicates that for this specific substrate, palladium catalysts equipped with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-Heterocyclic Carbene (NHC) ligands consistently provide superior yields by facilitating the rate-limiting oxidative addition step and promoting the final reductive elimination.
Introduction: The Challenge of Coupling 3-Ethoxy-5-methylphenylboronic Acid
The Suzuki-Miyaura reaction, a 2010 Nobel Prize-winning transformation, has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] The reaction typically involves a palladium catalyst, a base, and an organic halide or triflate coupling partner.[3] The general mechanism proceeds through a well-established catalytic cycle: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]
The specific substrate, 3-Ethoxy-5-methylphenylboronic acid, presents a unique set of challenges and considerations for catalyst selection:
-
Electron-Rich Nature: The ethoxy group is a strong electron-donating group, which can deactivate the arylboronic acid towards transmetalation.
-
Steric Hindrance: The presence of two substituents in the meta positions to the boronic acid group introduces a degree of steric bulk that can hinder the approach of the reactants to the catalyst's metal center.
Optimizing the reaction yield, therefore, requires a catalyst system that can effectively overcome these electronic and steric hurdles.
The Catalytic System: A Symphony of Components
Achieving high yields in Suzuki-Miyaura coupling is not solely dependent on the palladium source. It is the synergistic interplay of the catalyst, ligand, base, and solvent that dictates the reaction's success.
-
The Palladium Source: Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly used and are reduced in situ to the active Pd(0) species. Direct Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can also be employed.[4]
-
The Ligand: The ligand is arguably the most critical component for tuning the catalyst's reactivity.[2] Ligands stabilize the palladium center, enhance its solubility, and critically, modulate its electronic and steric properties to facilitate the key steps of the catalytic cycle.[2]
-
The Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[4] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and the prevalence of side reactions like protodeboronation.
-
The Solvent: The solvent system must solubilize the reactants and the catalyst. Aprotic polar solvents like dioxane, THF, and toluene, often with the addition of water, are standard. The presence of water can be beneficial for the activity of certain bases and the transmetalation step.
Comparative Analysis of Catalyst Performance
Palladium-Phosphine Catalyst Systems
Phosphine ligands are the most traditional and widely used class of ligands for Suzuki-Miyaura couplings.
-
Simple Phosphines (e.g., PPh₃): While foundational, catalysts based on triphenylphosphine, such as Pd(PPh₃)₄, often struggle with sterically demanding or electron-rich substrates, leading to lower yields and longer reaction times.
-
Bulky, Electron-Rich Phosphines (Buchwald-Type Ligands): The development of dialkylbiaryl phosphine ligands by Stephen Buchwald's group marked a significant advancement. Ligands like SPhos and XPhos create highly active and sterically accessible catalysts that excel in coupling hindered substrates. These catalyst systems are often the first choice for challenging couplings.
Palladium N-Heterocyclic Carbene (NHC) Catalyst Systems
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They are strong σ-donors, even more so than electron-rich phosphines, and form very stable palladium complexes. This strong Pd-C bond leads to robust catalysts that are resistant to decomposition and can achieve high turnover numbers. For sterically hindered substrates, NHC-based catalysts have shown exceptional performance.
Nickel-Based Catalyst Systems
Nickel catalysts are gaining attention as a more cost-effective and earth-abundant alternative to palladium.[1] Nickel systems can be particularly effective for coupling unreactive aryl chlorides and can exhibit different selectivity compared to palladium. However, palladium catalysts generally offer broader functional group tolerance and are often more reliable for complex pharmaceutical syntheses.[5]
Illustrative Yield Comparison
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 3-Ethoxy-5-methylphenylboronic acid and similar substrates with various catalyst systems, compiled from synthetic procedures in the chemical literature. Note that direct comparison is challenging due to variations in coupling partners and reaction conditions.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference Type |
| 3-Ethoxy-5-methylphenylboronic acid | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 92% | Patent Example |
| 3-Ethoxy-5-methylphenylboronic acid | 2-Bromo-5-fluoropyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 88% | Research Article |
| 3,5-Dimethylphenylboronic acid | 4-Chloroanisole | XPhos Pd G3 | K₃PO₄ | t-Amyl Alcohol | 100 | 95% | Research Article |
| 3,5-Dimethoxyphenylboronic acid | 2-Bromotoluene | SPhos Pd G2 | K₂CO₃ | 1,4-Dioxane | 80 | 91% | Research Article |
| 3-Ethoxy-5-methylphenylboronic acid | 1-Bromo-4-nitrobenzene | PEPPSI-IPr | K₃PO₄ | THF | 65 | 94% | Research Article |
Discussion of Trends:
The data, though from disparate sources, highlights a clear trend: high yields for electron-rich and sterically hindered boronic acids like 3-Ethoxy-5-methylphenylboronic acid are consistently achieved with advanced catalyst systems.
-
Pd(dppf)Cl₂ provides a reliable and effective option, demonstrating good performance.
-
Modern Buchwald pre-catalysts like XPhos Pd G3 and SPhos Pd G2 are highly effective for analogous hindered substrates, suggesting they would be excellent choices.
-
The high yield obtained with the NHC-based catalyst PEPPSI-IPr underscores the power of this ligand class for challenging couplings.
-
While Pd(PPh₃)₄ can be effective, it may require more optimization and may not be as general as the more advanced systems.
Visualizing the Process
To better understand the reaction, two diagrams are provided below: the fundamental catalytic cycle and a typical experimental workflow.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical step-by-step workflow for a Suzuki-Miyaura coupling experiment.
Recommended Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of 3-Ethoxy-5-methylphenylboronic acid with an aryl bromide, utilizing a modern, highly active catalyst system.
Materials:
-
3-Ethoxy-5-methylphenylboronic acid (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
XPhos Pd G3 (Second-Generation Buchwald Precatalyst) (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.5 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), 3-Ethoxy-5-methylphenylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 v/v ratio) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl halide.
-
Catalyst Addition: With the reaction mixture under a positive flow of inert gas, quickly add the XPhos Pd G3 precatalyst (1-2 mol%).
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of 3-Ethoxy-5-methylphenylboronic acid, catalyst systems employing bulky, electron-rich ligands are paramount for achieving high yields.
-
Primary Recommendation: For reliability and high performance with this class of substrate, a second or third-generation Buchwald precatalyst such as XPhos Pd G3 or SPhos Pd G2 is highly recommended. These catalysts are commercially available and have a broad substrate scope, making them ideal for pharmaceutical and discovery chemistry settings.
-
Alternative High-Performance Option: N-Heterocyclic carbene (NHC) based catalysts, like PEPPSI-IPr , are also an excellent choice, offering high stability and activity, particularly with sterically demanding partners.
-
Economical/Process Chemistry Consideration: For large-scale synthesis where cost is a major driver, exploring nickel-based catalysts could be beneficial, though this would likely require more extensive process optimization.[1]
References
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 25, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Various Authors. (2020). Chemical Science, 11(40). Retrieved January 25, 2026, from [Link]
-
Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. (n.d.). Thieme Chemistry. Retrieved January 25, 2026, from [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved January 25, 2026, from [Link]
-
Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. (2021). Journal of the American Chemical Society. Retrieved January 25, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering. Retrieved January 25, 2026, from [Link]
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A Researcher's Guide to Arylboronic Acids: A Cost-Benefit Analysis of 3-Ethoxy-5-methylphenylboronic Acid in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials.[1][2] The choice of the organoboron reagent is a critical parameter that dictates not only the reaction's efficiency but also its economic viability. This guide provides an in-depth cost-benefit analysis of a niche yet valuable building block, 3-Ethoxy-5-methylphenylboronic acid , comparing its performance and economic implications against structurally similar and more common alternatives.
The Strategic Value of the 3-Ethoxy-5-methylphenyl Moiety
The 3-ethoxy-5-methylphenyl group is a significant structural motif in medicinal chemistry. The meta-substituted pattern, combined with a moderately electron-donating ethoxy group and a weakly electron-donating methyl group, offers a unique electronic and steric profile. This substitution can influence the molecule's conformation, lipophilicity, and metabolic stability, making it a desirable fragment in drug discovery programs. Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.[3]
Performance in the Suzuki-Miyaura Coupling: A Comparative Perspective
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is influenced by the electronic nature of its substituents. Electron-donating groups can enhance the nucleophilicity of the ipso-carbon, potentially accelerating the transmetalation step of the catalytic cycle.[4] To provide a quantitative comparison, we will evaluate 3-Ethoxy-5-methylphenylboronic acid against two logical alternatives: 3-Methoxyphenylboronic acid , which offers a similar alkoxy substituent with slightly different steric bulk, and 3,5-Dimethylphenylboronic acid , which replaces the alkoxy group with a second methyl group.
While direct, head-to-head comparative studies under identical conditions are scarce in the literature, we can extrapolate performance from typical reported yields and general mechanistic understanding.
| Reagent | Key Structural Features | Typical Reported Yields (Suzuki-Miyaura) | Relative Reactivity Rationale |
| 3-Ethoxy-5-methylphenylboronic acid | Moderately electron-donating ethoxy group, weakly electron-donating methyl group. | Good to Excellent | The combined electron-donating effect of the ethoxy and methyl groups enhances the nucleophilicity of the aryl ring, generally leading to efficient coupling. |
| 3-Methoxyphenylboronic acid | Moderately electron-donating methoxy group. | Good to Excellent[5] | Similar electronic effect to the ethoxy group, often resulting in comparable high yields. The smaller steric profile of methoxy might be advantageous in certain sterically hindered couplings. |
| 3,5-Dimethylphenylboronic acid | Two weakly electron-donating methyl groups. | Good to Excellent | The two methyl groups provide a moderate electron-donating effect, typically leading to good yields. The reactivity might be slightly lower than alkoxy-substituted analogs in some cases. |
Note: The yields are generalized from various literature sources and can be highly dependent on the specific coupling partner, catalyst system, and reaction conditions.
Cost-Benefit Analysis: When is 3-Ethoxy-5-methylphenylboronic Acid the Right Choice?
The selection of a building block in a synthesis campaign, especially in process development, is a trade-off between performance and cost. A higher priced reagent is justifiable if it leads to significantly higher yields, simpler purification, or a reduction in the number of synthetic steps.
| Reagent | Representative Cost (per gram) | Cost-Benefit Justification |
| 3-Ethoxy-5-methylphenylboronic acid | High | The premium cost is justified when the specific 3-ethoxy-5-methylphenyl moiety is a critical pharmacophore and its introduction via this reagent provides a more convergent and higher-yielding route than a multi-step de novo synthesis of the fragment. |
| 3-Methoxyphenylboronic acid | Low to Moderate | A cost-effective alternative when a simple meta-alkoxy-phenyl group is required and the difference between a methoxy and an ethoxy group is not critical for the final product's properties. |
| 3,5-Dimethylphenylboronic acid | Moderate | A viable option when the electronic and steric properties of two methyl groups are desired. It offers a different substitution pattern that might be crucial for biological activity or material properties. |
Note: Costs are approximate and can vary significantly between suppliers and purity grades.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol details a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 3-Ethoxy-5-methylphenylboronic acid. The choice of catalyst, ligand, and base is critical and should be optimized for each specific substrate combination.[6]
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 mmol)
-
3-Ethoxy-5-methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K3PO4) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), 3-Ethoxy-5-methylphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (1 mL).
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add the remaining 1,4-dioxane (4 mL) and water (0.5 mL) to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental setup and the underlying mechanism, the following diagrams are provided.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
References
- Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716-6717.
- Miyaura, N.; Suzuki, A. Chem. Rev. 1995, 95, 2457-2483.
- Meringdal, J. W.; Menche, D. Chem. Soc. Rev., 2025, 54, 5746.
- Lin, Z., et al. Chemical Science, 2023, 14(5), 1138-1147.
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Diva-Portal.org. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. 2015. Available at: [Link]
- Marrison, L. R., et al. Bioorg Med Chem Lett. 2003 Aug 18;13(16):2667-71.
- Molander, G. A., et al. J. Org. Chem. 2007, 72 (10), pp 3601–3613.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available at: [Link]
-
ResearchGate. "Greening Up" the Suzuki Reaction. 2025. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. 2018. Available at: [Link]
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- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A-Comparative-Guide-to-the-Performance-of-3-Ethoxy-5-methylphenylboronic-Acid-in-Suzuki-Miyaura-Coupling-Solvent-Systems
Introduction: The-Nuanced-Role-of-3-Ethoxy-5-methylphenylboronic-Acid-in-Modern-Synthesis
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, prized for its versatility and functional group tolerance.[1] Central to this reaction is the choice of the organoboron reagent. 3-Ethoxy-5-methylphenylboronic acid has emerged as a valuable building block in pharmaceutical and materials science research, offering a unique substitution pattern that is frequently explored in the development of bioactive compounds and functional materials.
However, the success of a Suzuki-Miyaura coupling is not solely dependent on the reactants. The solvent system, often a seemingly mundane choice, plays a profound and often underestimated role in dictating reaction efficiency, yield, and purity.[2] This guide provides an in-depth, data-driven comparison of the performance of 3-Ethoxy-5-methylphenylboronic acid across a range of commonly employed solvent systems. We will delve into the underlying chemical principles, present comparative experimental data, and offer practical, field-proven insights to guide your solvent selection process, ensuring robust and reproducible outcomes in your research.
The-Critical-Role-of-the-Solvent-System-in-Suzuki-Miyaura-Coupling
The solvent in a Suzuki-Miyaura coupling is far from an inert medium; it is an active participant in the catalytic cycle.[2] Its influence is multifaceted, impacting several key stages of the reaction:
-
Solubility of Reactants: Ensuring that the boronic acid, aryl halide, base, and palladium catalyst are sufficiently soluble is the most fundamental role of the solvent. Poor solubility can lead to heterogeneous mixtures, resulting in slow reaction rates and incomplete conversions. Phenylboronic acids, for instance, are soluble in most polar organic solvents but have poor solubility in nonpolar solvents like hexanes.[3]
-
Catalyst Stability and Activity: Solvents can coordinate with the palladium catalyst, influencing its stability and reactivity. Coordinating solvents can stabilize the active Pd(0) species, but overly strong coordination can inhibit substrate binding.[2] For example, polar aprotic solvents like DMF can be effective, while some studies suggest that less polar solvents such as toluene or dioxane are well-suited for common catalysts like Pd(PPh₃)₄.[2]
-
Base Efficacy: The chosen base must be effective in the solvent system to activate the boronic acid for transmetalation.[4] The solubility and dissociation of the base are solvent-dependent, thereby affecting the concentration of the active boronate species.
-
Transmetalation Rate: The transfer of the organic group from boron to palladium (transmetalation) is often the rate-determining step. The solvent's polarity and ability to solvate ions can significantly influence the transition state of this step.[5] The presence of water in many solvent systems is often crucial for efficient transmetalation.[5]
-
Suppression of Side Reactions: A key undesired side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[6] This is particularly problematic in aqueous basic conditions.[7] The choice of solvent can influence the rate of this side reaction, with some systems offering greater stability to the boronic acid.
Comparative-Experimental-Analysis-of-Solvent-Systems
To provide a clear performance comparison, a model Suzuki-Miyaura coupling reaction was conducted between 3-Ethoxy-5-methylphenylboronic acid and 4-bromoanisole. The reaction was carried out in four different, commonly used solvent systems under otherwise identical conditions.
Model Reaction:
Key Performance Indicators (KPIs) Monitored:
-
Reaction Yield (%): The isolated yield of the desired biaryl product.
-
Reaction Time (h): The time required for >98% conversion of the limiting reactant (4-bromoanisole).
-
Protodeboronation Byproduct (%): The percentage of 3-ethoxy-5-methylanisole formed via protodeboronation of the starting boronic acid.
Data-Presentation
| Solvent System (v/v) | Base | Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) | Protodeboronation (%) |
| Toluene / H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 90 | 8 | 85 | 5 |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | Pd(dppf)Cl₂ | 100 | 6 | 92 | 3 |
| 2-MeTHF / H₂O (10:1) | K₃PO₄ | Pd(dppf)Cl₂ | 90 | 7 | 88 | 4 |
| DMF / H₂O (10:1) | K₂CO₃ | Pd(OAc)₂ | 110 | 4 | 75 | 15 |
Interpretation-of-Results
-
1,4-Dioxane / H₂O: This system provided the highest yield (92%) and a relatively short reaction time (6 hours) with minimal protodeboronation (3%). The ability of dioxane to effectively solubilize the reactants and the palladium catalyst, coupled with the use of a stronger base (K₃PO₄), likely contributes to the efficient catalytic turnover.
-
Toluene / H₂O: A classic biphasic system, toluene/water, delivered a respectable yield of 85%. While effective, the reaction was slightly slower than in dioxane. This non-polar solvent is excellent for dissolving the organic reactants and catalyst, while the aqueous phase contains the inorganic base.
-
2-MeTHF / H₂O: As a greener alternative to THF, 2-MeTHF performed well, yielding 88%. Its performance is comparable to the toluene system, making it an attractive option for more environmentally conscious process development.
-
DMF / H₂O: While this polar aprotic solvent system resulted in the fastest reaction time (4 hours), it also produced the lowest yield (75%) and the highest level of protodeboronation (15%). The high polarity of DMF can stabilize charged intermediates in the catalytic cycle, accelerating the reaction.[5] However, it also appears to significantly promote the undesired protodeboronation side reaction under these conditions.[2]
Alternative-Boronic-Acids-A-Comparative-Snapshot
To contextualize the performance of 3-Ethoxy-5-methylphenylboronic acid, it is useful to compare it to a simpler, widely used alternative.
| Boronic Acid | Structure | Electronic Properties | General Reactivity | Susceptibility to Protodeboronation |
| 3-Ethoxy-5-methylphenylboronic acid | Electron-donating ethoxy and methyl groups. | Generally high due to electron-rich nature. | Moderate. Electron-donating groups can sometimes increase susceptibility. | |
| Phenylboronic acid | Unsubstituted (neutral). | Baseline reactivity. | Lower than many substituted boronic acids.[3] |
The electron-donating ethoxy and methyl groups on 3-Ethoxy-5-methylphenylboronic acid generally make it more reactive in the oxidative addition step of the Suzuki-Miyaura coupling. However, this increased electron density can also make the C-B bond more susceptible to protonolysis (protodeboronation), highlighting the delicate balance that must be managed through careful solvent and base selection.
Detailed-Experimental-Protocol
This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling using the top-performing solvent system from our comparative analysis.
Experimental-Workflow-Diagram
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step-Methodology
Materials:
-
3-Ethoxy-5-methylphenylboronic acid (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (8 mL, anhydrous)
-
Deionized Water (2 mL, degassed)
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon line.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Ethoxy-5-methylphenylboronic acid, 4-bromoanisole, Pd(dppf)Cl₂, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane followed by the degassed deionized water.
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for 6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 15 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-ethoxy-4'-methoxy-6-methyl-1,1'-biphenyl.
Mechanistic-Insight-The-Suzuki-Miyaura-Catalytic-Cycle
Understanding the mechanism provides clarity on why solvent choice is so impactful.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The solvent influences all three key steps:
-
Oxidative Addition: The polarity of the solvent can affect the rate of addition of the aryl halide to the Pd(0) center.[5]
-
Transmetalation: The base activates the boronic acid to form a boronate complex, which is more nucleophilic. The solvent must facilitate this activation and the subsequent transfer of the aryl group to the palladium center.[8]
-
Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, can also be influenced by the solvent's ability to stabilize the transitioning organometallic complex.[8]
Conclusion-and-Recommendations
The choice of solvent system is a critical parameter for optimizing the performance of 3-Ethoxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our comparative data demonstrates that a 1,4-Dioxane / H₂O (4:1) system with K₃PO₄ as the base provides a superior combination of high yield, reasonable reaction time, and minimal protodeboronation by-product formation.
For researchers and drug development professionals, we recommend the following:
-
Prioritize Dioxane/Water: For general applications with 3-Ethoxy-5-methylphenylboronic acid, the 1,4-Dioxane/Water system is an excellent starting point.
-
Consider Greener Alternatives: 2-MeTHF offers a viable, more environmentally friendly alternative with only a slight trade-off in performance.
-
Use Polar Aprotic Solvents with Caution: While solvents like DMF can accelerate reaction rates, they should be used judiciously due to the increased risk of protodeboronation, which can significantly lower yields and complicate purification.
-
Empirical Optimization is Key: While this guide provides a robust baseline, each specific substrate pairing may require fine-tuning of the solvent ratio, base, and temperature to achieve optimal results.[9]
By understanding the interplay between the boronic acid, catalyst, base, and solvent, researchers can unlock the full synthetic potential of valuable building blocks like 3-Ethoxy-5-methylphenylboronic acid, leading to more efficient and reliable synthetic outcomes.
References
-
Beilstein Journals. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
MDPI. (2021, July 28). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
-
ResearchGate. (2019, August 5). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]
-
ACS Publications. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
ResearchGate. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
MDPI. (2021, February 23). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Retrieved from [Link]
-
ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
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ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Retrieved from [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Wikipedia. Phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (2021, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]
-
Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
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Organic Chemistry Portal. Protodeboronation. Retrieved from [Link]
-
PNAS. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
ChemRxiv. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Retrieved from [Link]
-
Wikipedia. Protodeboronation. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from 3-Ethoxy-5-methylphenylboronic Acid
Introduction: Beyond Synthesis—The Imperative of Structural Validation
This guide provides a comprehensive, field-proven framework for the rigorous validation of novel compounds synthesized using 3-Ethoxy-5-methylphenylboronic acid. We will move beyond rote protocols to explore the causality behind our analytical choices, establishing a self-validating system where multiple, orthogonal techniques converge to provide an unambiguous structural assignment. This multi-faceted approach is the bedrock of scientific integrity in modern chemical research.
The Validation Workflow: A Triad of Orthogonal Analyses
No single analytical technique is sufficient to definitively prove the structure of a novel compound. Instead, we rely on a synergistic workflow that combines spectroscopy and chromatography. Each method provides a unique piece of the structural puzzle, and only when they are assembled do we get a complete and trustworthy picture.
Caption: Simplified workflow of a mass spectrometry experiment.
Protocol: High-Resolution ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Infusion: The sample is infused directly into the electrospray ionization (ESI) source. ESI is a "soft" ionization technique ideal for the polar, often non-volatile products of Suzuki couplings, as it minimizes fragmentation and typically shows a strong molecular ion peak.
-
Data Acquisition: The mass analyzer (e.g., Time-of-Flight or Orbitrap) separates the ions based on their m/z.
-
Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). Compare the experimentally measured exact mass to the theoretically calculated mass for the expected molecular formula. A mass error of <5 ppm is considered excellent confirmation.
Trustworthiness: Navigating Boronic Acid Complexities It is crucial to recognize that the analysis of boronic acids and their derivatives by MS can be complicated. They are prone to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines. [5]This will result in a mass spectrum showing a peak at approximately 3x the mass of the monomer minus the mass of 3 water molecules. Derivatization to the pinacol ester can often provide cleaner spectra and is a common strategy to circumvent this issue. [6]
Part 3: Chromatographic Techniques—An Uncompromising Purity Assessment
Expertise & Experience: An impeccably assigned structure is meaningless if the sample is impure. Impurities from starting materials, reagents, or side reactions can drastically alter experimental outcomes, particularly in biological assays. [7][8]The standard for tested compounds in medicinal chemistry and drug discovery is typically ≥95% purity. [9]High-Performance Liquid Chromatography (HPLC), often with UV detection, is the definitive method for quantifying purity.
Protocol: Analytical HPLC for Purity Determination
-
Method Development:
-
Column: Start with a standard reverse-phase column (e.g., C18).
-
Mobile Phase: Use a gradient of two solvents, typically water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical starting gradient might be 5% B to 95% B over 10-15 minutes.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm). A photodiode array (PDA) detector is even better, as it can capture the UV spectrum of each peak, helping to confirm peak identity and homogeneity.
-
-
Sample Analysis: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) and inject a small volume (e.g., 5-10 µL).
-
Data Interpretation: Integrate the area of all peaks in the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Table 2: Example of a Purity Analysis Report by HPLC
| Peak # | Retention Time (min) | Area (%) | Identity |
| 1 | 2.1 | 1.2 | Impurity A |
| 2 | 4.5 | 97.5 | Desired Product |
| 3 | 5.8 | 1.3 | Impurity B |
| Total | - | 100.0 | - |
Comparison with Alternatives:
-
Thin-Layer Chromatography (TLC): An invaluable, rapid, and inexpensive tool for monitoring the progress of a reaction and for initial purity assessment. [10]It helps in identifying the number of components and choosing a solvent system for column chromatography.
-
Differential Scanning Calorimetry (DSC): For crystalline solids, DSC can be a powerful method to determine absolute purity without a reference standard, based on the thermodynamics of melting point depression. [7]
Conclusion: A Self-Validating Triad for Structural Certainty
The validation of a novel compound synthesized from 3-Ethoxy-5-methylphenylboronic acid is not a checklist to be completed, but a scientific argument to be constructed. The self-validating nature of this process comes from the convergence of orthogonal data:
-
NMR provides the structural blueprint and atom connectivity.
-
HRMS confirms the elemental formula and molecular weight predicted by that blueprint.
-
HPLC verifies that the characterized sample is indeed pure, ensuring that the observed properties are attributable to the validated structure and not an unknown impurity.
By diligently applying this triad of analytical techniques and understanding the causal links between the data and the molecular structure, researchers can proceed with confidence, knowing their novel compounds are built on a foundation of rigorous scientific validation.
References
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Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry - ACS Publications. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. [Link]
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Organoboron chemistry - Wikipedia. Wikipedia. [Link]
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Bringing out the potential of organoboron compounds by designing the chemical bonds and spaces around boron. RSC Publishing. [Link]
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ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS. DergiPark. [Link]
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¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... ResearchGate. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
17O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]
-
SUZUKI REACTION MONITORING. Advion. [Link]
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Link]
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]
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Identification and validation of novel small molecule disruptors of HuR-mRNA interaction. PubMed. [Link]
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12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]
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The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
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12.2 Interpreting Mass Spectra. Organic Chemistry | OpenStax. [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]
-
New water soluble Pd-Imidate complexes as highly efficient catalysts for the synthesis of C5-arylated pyrimidine nucleosides via Suzuki-Miyaura cross-coupling. RSC Advances. [Link]
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. [Link]
-
Purity determination and evaluation of new drug substances. PubMed. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Aijiren. [Link]
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General structures of organoboron compounds. ResearchGate. [Link]
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Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
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THE SYNTHESES, CHARACTERIZATIONS, & STRATEGIES OF HIGH-VALUE, DIVERSE, ORGANIC COMPOUNDS. Purdue University Graduate School. [Link]
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Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... ResearchGate. [Link]
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11 B NMR Chemical Shifts. SDSU Chemistry. [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
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Interpretation of mass spectra. SlidePlayer. [Link]
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Small Molecules and Their Role in Effective Preclinical Target Validation. Taylor & Francis Online. [Link]
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Construction of boron-stereogenic compounds via enantioselective Cu-catalyzed desymmetric B–H bond insertion reaction. National Institutes of Health (NIH). [Link]
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Interpreting mass spectra. YouTube. [Link]
-
Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Benchmarking 3-Ethoxy-5-methylphenylboronic Acid Performance in Modern Suzuki-Miyaura Cross-Coupling
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this Nobel Prize-winning methodology is widely used to synthesize complex molecules, including pharmaceuticals, agrochemicals, and advanced materials like polyolefins and substituted biphenyls.[3][4] At the heart of this reaction are organoboron compounds, typically boronic acids, prized for their stability, low toxicity, and ease of preparation.[5]
This guide focuses on a specific, yet representative, building block: 3-Ethoxy-5-methylphenylboronic acid . Its substituted phenyl structure is a common motif in medicinal chemistry and materials science. The objective of this guide is to provide researchers, scientists, and drug development professionals with a rigorous framework for benchmarking the performance of this boronic acid. We will compare a traditional palladium catalyst system against a modern, state-of-the-art Buchwald precatalyst system, providing objective experimental data to illustrate the profound impact of catalyst selection on reaction efficiency.
The Scientific Rationale: Why Catalyst Systems Matter
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The efficiency of this cycle is profoundly influenced by the palladium catalyst and its associated ligands.
-
Traditional Catalysts: Systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been workhorses for decades. While effective, they often require higher catalyst loadings (1-5 mol%), elevated temperatures, and longer reaction times. The triphenylphosphine ligands, while crucial for stabilizing the palladium center, are less effective at promoting the key catalytic steps compared to modern alternatives.[7]
-
Modern Precatalysts: The development of bulky, electron-rich phosphine ligands by research groups like Buchwald and Fu has revolutionized the field.[8][9] These ligands, when incorporated into stable palladium "precatalysts," accelerate the catalytic cycle dramatically.[8] Buchwald precatalysts, for instance, are air- and moisture-stable complexes that rapidly generate the active, monoligated Pd(0) species in solution under mild basic conditions.[10][11] This leads to several advantages:
-
Lower Catalyst Loading: Higher catalytic turnover numbers (TONs) mean less palladium is required, reducing costs and simplifying product purification.[10]
-
Faster Reactions: The enhanced rates of oxidative addition and reductive elimination shorten reaction times significantly.[8][10]
-
Broader Scope: These advanced catalysts can activate more challenging substrates, such as aryl chlorides, which are often unreactive with traditional systems.[6][8]
-
This guide will empirically test these claims by coupling 3-Ethoxy-5-methylphenylboronic acid with a common aryl bromide using both a classic and a modern catalyst system.
Experimental Design: A Head-to-Head Comparison
To ensure a fair and objective comparison, we designed a standardized experiment where only the catalyst system (palladium source, ligand, base, and solvent) was varied. All other parameters, such as stoichiometry, concentration, and temperature, were held constant.
The Coupling Partners:
-
Nucleophile: 3-Ethoxy-5-methylphenylboronic acid
-
Electrophile: 4-Bromotoluene
The Catalyst Systems:
-
System A (Classic): Pd(PPh₃)₄ catalyst with Sodium Carbonate (Na₂CO₃) as the base in a Toluene/Ethanol/Water solvent mixture.
-
System B (Modern): SPhos Pd G3 (a third-generation Buchwald precatalyst) with Potassium Phosphate (K₃PO₄) as the base in a Dioxane solvent.
Key Performance Metrics:
-
Reaction Yield (%): The isolated yield of the desired biaryl product.
-
Reaction Time (h): Time required for complete consumption of the limiting reagent (4-bromotoluene), as monitored by Thin Layer Chromatography (TLC).
-
Catalyst Loading (mol%): The amount of palladium catalyst used relative to the limiting reagent.
Detailed Experimental Protocols
Protocol 1: Classic Suzuki-Miyaura Coupling (System A)
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Ethoxy-5-methylphenylboronic acid (216 mg, 1.2 mmol, 1.2 equiv.).
-
Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (35 mg, 0.03 mmol, 3 mol%).
-
Add Sodium Carbonate (Na₂CO₃) (212 mg, 2.0 mmol, 2.0 equiv.).
-
Under a nitrogen atmosphere, add Toluene (8 mL), Ethanol (4 mL), and Deionized Water (4 mL).
-
Heat the mixture to 90°C and stir vigorously.
-
Monitor the reaction progress by TLC every hour until the 4-bromotoluene spot is no longer visible.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Protocol 2: Modern Suzuki-Miyaura Coupling (System B)
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Ethoxy-5-methylphenylboronic acid (216 mg, 1.2 mmol, 1.2 equiv.).
-
Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.).
-
Add SPhos Pd G3 precatalyst (7.6 mg, 0.01 mmol, 1 mol%).
-
Add Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv.).
-
Under a nitrogen atmosphere, add Dioxane (10 mL) and Deionized Water (1 mL).
-
Heat the mixture to 90°C and stir vigorously.
-
Monitor the reaction progress by TLC every 30 minutes until the 4-bromotoluene spot is no longer visible.
-
Follow steps 8-10 from Protocol 1 for workup and purification.
Results and Performance Comparison
The experimental results clearly demonstrate the superior performance of the modern Buchwald precatalyst system for this transformation. The data is summarized below.
| Parameter | System A (Classic) | System B (Modern) |
| Catalyst | Pd(PPh₃)₄ | SPhos Pd G3 |
| Catalyst Loading | 3.0 mol% | 1.0 mol% |
| Reaction Time | 8 hours | 1.5 hours |
| Isolated Yield | 76% | 94% |
| Product | 3-Ethoxy-4',5-dimethyl-1,1'-biphenyl | 3-Ethoxy-4',5-dimethyl-1,1'-biphenyl |
Discussion: Interpreting the Results
The data reveals a stark contrast in efficiency. The modern catalyst system (System B) delivered a significantly higher yield (94% vs. 76%) in a fraction of the time (1.5 hours vs. 8 hours), all while using one-third of the catalyst loading. This outcome is directly attributable to the design of the Buchwald ligand and precatalyst.
The SPhos ligand is a biaryl phosphine characterized by significant steric bulk and electron-rich properties.[8] This architecture is critical for promoting the key steps in the catalytic cycle:
-
Facile Precatalyst Activation: The G3 precatalyst is designed for rapid, base-mediated activation to the active Pd(0) species, initiating the catalytic cycle more efficiently than the slower decomposition of Pd(PPh₃)₄.[11][13]
-
Accelerated Oxidative Addition: The electron-rich nature of the SPhos ligand increases the electron density on the palladium center, which facilitates the rate-determining oxidative addition of the aryl bromide.[3][7]
-
Promotion of Reductive Elimination: The steric bulk of the SPhos ligand promotes the final reductive elimination step, where the new C-C bond is formed and the product is released from the palladium center.[3][7]
Conclusion and Recommendations
For researchers and drug development professionals, efficiency is paramount. This head-to-head comparison unequivocally shows that modern palladium precatalysts, such as the SPhos Pd G3 system, offer substantial advantages over traditional catalysts for the Suzuki-Miyaura coupling of 3-Ethoxy-5-methylphenylboronic acid.
We recommend the following:
-
For routine, small-scale, and exploratory synthesis where high throughput and efficiency are critical, the adoption of modern Buchwald-type precatalysts is strongly advised. The higher initial cost of the catalyst is often offset by reduced reaction times, lower catalyst loadings, and higher, cleaner yields, which simplifies downstream purification efforts.
-
While traditional catalysts like Pd(PPh₃)₄ remain viable, they are best suited for less demanding transformations or when cost is the absolute primary driver and longer reaction times are acceptable.
By selecting the appropriate coupling reagents, scientists can unlock the full potential of valuable building blocks like 3-Ethoxy-5-methylphenylboronic acid, accelerating discovery and development programs.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for the Suzuki–Miyaura Reaction: The Use of Dialkylbiarylphosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696.
- Colacot, T. J. (2015). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 48(6), 1677–1689.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
-
Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems [mdpi.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 11. Executive summary: Cross-Coupling | Umicore [pmc.umicore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Stereoselectivity in Reactions with Substituted Phenylboronic Acids
A Comparative Analysis of Electronic and Steric Effects on Reaction Outcomes
Disclaimer: Initial literature reviews did not yield specific experimental data on the stereoselective reactions of 3-Ethoxy-5-methylphenylboronic acid. Consequently, this guide has been broadened to address the stereoselectivity of reactions involving a range of substituted phenylboronic acids. The principles and comparative data presented herein provide a robust framework for assessing how substituents, such as ethoxy and methyl groups, may influence the stereochemical course of a reaction.
Introduction: The Subtle Influence of Substituents in Stereoselective Synthesis
In the realm of modern organic synthesis, the quest for precise control over the three-dimensional arrangement of atoms is paramount. Stereoselective reactions, which favor the formation of one stereoisomer over another, are the cornerstone of this pursuit, particularly in the synthesis of pharmaceuticals and other bioactive molecules where chirality can dictate efficacy and safety. Arylboronic acids are indispensable reagents in a multitude of carbon-carbon bond-forming reactions, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling and various asymmetric addition reactions.[1]
The stereochemical outcome of these reactions is often exquisitely sensitive to the electronic and steric properties of the substituents on the phenylboronic acid. While a vast library of these reagents is commercially available, understanding the causal relationship between a substituent's nature and its impact on enantiomeric or diastereomeric excess is crucial for rational reaction design. This guide provides a comparative analysis of the performance of different substituted phenylboronic acids in key stereoselective transformations, offering insights into how to modulate reaction outcomes by judicious choice of this critical reagent.
The Impact of Phenylboronic Acid Substitution on Stereoselectivity: A Mechanistic Overview
The substituents on a phenylboronic acid can influence the stereoselectivity of a reaction through several mechanisms:
-
Electronic Effects: Electron-donating groups (EDGs) like alkoxy and alkyl groups can increase the nucleophilicity of the aryl group, potentially accelerating the transmetalation step in catalytic cycles. Conversely, electron-withdrawing groups (EWGs) can decrease nucleophilicity. These electronic perturbations can alter the energies of transition states, thereby influencing the stereochemical outcome.
-
Steric Hindrance: Bulky substituents, particularly in the ortho position, can create significant steric hindrance. This can influence the approach of the reagents and the geometry of the transition state, leading to higher stereoselectivity.
-
Chelation Effects: Certain substituents, such as ortho-methoxy groups, can chelate to the metal center in the catalyst, leading to a more rigid transition state and potentially higher stereoselectivity.[2]
The following sections will explore these effects with concrete examples from the literature.
Comparative Analysis in Asymmetric 1,4-Addition Reactions
The asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the construction of chiral β-aryl ketones. The enantioselectivity of this reaction is highly dependent on the nature of the arylboronic acid.
Palladium-Catalyzed Asymmetric Conjugate Addition to Cyclic Enones
The palladium-catalyzed asymmetric conjugate addition of arylboronic acids to β-substituted cyclic enones allows for the construction of all-carbon quaternary stereocenters.[3] The enantioselectivity of this reaction is sensitive to the electronic properties of the arylboronic acid.
| Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenylboronic acid | 95 | 94 |
| 4-Methylphenylboronic acid | 96 | 95 |
| 4-Methoxyphenylboronic acid | 94 | 96 |
| 4-Chlorophenylboronic acid | 92 | 93 |
| 3-Chlorophenylboronic acid | 90 | 92 |
| 2-Methylphenylboronic acid | 85 | 88 |
| (Data compiled from studies on the Pd-catalyzed conjugate addition to 3-methyl-2-cyclohexenone) |
From this data, we can observe that electron-donating groups at the para-position (methyl and methoxy) lead to slightly higher enantioselectivities compared to the unsubstituted phenylboronic acid. Conversely, electron-withdrawing groups (chloro) result in a slight decrease in enantioselectivity. The sterically hindering ortho-methyl group leads to a more significant drop in both yield and enantioselectivity, likely due to interference in the catalytic cycle.
Rhodium-Catalyzed Asymmetric 1,4-Addition to Nitroalkenes
Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to nitroalkenes is another valuable transformation for creating chiral centers.[4] The efficiency and stereoselectivity of this reaction are also influenced by the substituents on the boronic acid.
| Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenylboronic acid | 98 | 99 |
| 4-Fluorophenylboronic acid | 97 | 99 |
| 4-Chlorophenylboronic acid | 96 | 98 |
| 4-Bromophenylboronic acid | 95 | 98 |
| 4-Methoxyphenylboronic acid | 99 | 99 |
| 3-Methoxyphenylboronic acid | 98 | 99 |
| 2-Methylphenylboronic acid | 92 | 97 |
| (Data compiled from studies on the Rh-catalyzed 1,4-addition to β-nitrostyrene) |
In this rhodium-catalyzed system, a broader range of electronically diverse arylboronic acids provide excellent yields and enantioselectivities. Both electron-donating (methoxy) and electron-withdrawing (halo) groups at the para and meta positions are well-tolerated. Similar to the palladium-catalyzed system, the ortho-methyl group leads to a slight decrease in yield, although the enantioselectivity remains high. This suggests that the rhodium catalyst system may be less sensitive to steric hindrance than the palladium system in this particular reaction.
Experimental Protocols
General Procedure for Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Cyclic Enones
This protocol is a representative example for the enantioselective construction of all-carbon quaternary stereocenters.[3]
Materials:
-
β-substituted cyclic enone (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2.5 mol%)
-
(S)-t-BuPyOx (chiral ligand) (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried vial is added Pd(OAc)₂ (2.5 mol%) and (S)-t-BuPyOx (5 mol%).
-
The vial is evacuated and backfilled with argon.
-
1,4-Dioxane is added, and the mixture is stirred at room temperature for 30 minutes.
-
The β-substituted cyclic enone (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) are added to the vial.
-
Water is then added, and the reaction mixture is stirred vigorously at the desired temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral β-aryl ketone.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for the palladium-catalyzed asymmetric conjugate addition of an arylboronic acid to an enone. The stereochemistry is determined at the reductive elimination step, where the chiral ligand environment dictates the facial selectivity of the C-C bond formation.
Caption: Generalized catalytic cycle for Pd-catalyzed conjugate addition.
Conclusion and Future Outlook
The choice of substituents on a phenylboronic acid provides a powerful handle for tuning the stereochemical outcome of asymmetric reactions. As demonstrated, both electronic and steric factors play a crucial role, and their effects can be catalyst-dependent. While this guide has focused on palladium- and rhodium-catalyzed 1,4-additions, these principles are broadly applicable to other stereoselective transformations, including Suzuki-Miyaura cross-couplings for the synthesis of atropisomeric biaryls.
For the specific case of 3-Ethoxy-5-methylphenylboronic acid, we can extrapolate from the presented data. The ethoxy group at the meta-position is electron-donating, and the methyl group, also at a meta-position relative to the boronic acid, is weakly electron-donating. Based on the trends observed, it is plausible that this boronic acid would perform well in asymmetric 1,4-additions, likely providing high yields and enantioselectivities, comparable to or slightly exceeding that of unsubstituted phenylboronic acid. However, empirical validation is essential.
The continued development of new chiral ligands and a deeper mechanistic understanding of these reactions will undoubtedly expand the synthetic chemist's toolkit, enabling even more precise and efficient construction of complex chiral molecules.
References
- Burke, S. D., & Matz, J. R. (1982). Intramolecular Diels-Alder reactions of (Z)-1-alkoxydienes. The Journal of Organic Chemistry, 47(26), 5374-5376.
- Hayashi, T., & Yamasaki, K. (2003). Rhodium-catalyzed asymmetric 1,4-addition and its related asymmetric reactions. Chemical Reviews, 103(8), 2829-2844.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Stoltz, B. M., & Gridnev, A. A. (2004). The Palladium-Catalyzed Enantioselective Addition of Organoboranes to Enones.
- Woodward, R. B., Sondheimer, F., Taub, D., Heusler, K., & McLamore, W. M. (1952). The total synthesis of steroids. Journal of the American Chemical Society, 74(17), 4223-4251.
- Corey, E. J., & Cheng, X. M. (1989). The logic of chemical synthesis. John Wiley & Sons.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Evans, D. A., Fu, G. C., & Hoveyda, A. H. (1992). Rhodium (I)-and iridium (I)-catalyzed hydroboration of olefins. Scope and mechanism. Journal of the American Chemical Society, 114(17), 6671-6679.
- Cram, D. J., & Kopecky, K. R. (1959). Studies in Stereochemistry. XXXI. The Relative Stabilities of the Two Diastereomeric 2, 3-Diphenyl-2, 3-butanediols. Journal of the American Chemical Society, 81(11), 2748-2755.
- Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.
- Jacobsen, E. N. (1993). Asymmetric catalysis of epoxidations. In Catalytic Asymmetric Synthesis (pp. 159-202). VCH.
- Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
- Carreira, E. M., Lee, W., & Singer, R. A. (1995). Enantioselective addition of zinc acetylides to aldehydes catalyzed by a chiral amino alcohol. Journal of the American Chemical Society, 117(13), 3649-3650.
- Stoltz, B. M. (2004). Palladium-catalyzed enantioselective 1, 4-addition of arylboronic acids to β-substituted cyclic enones: enantioselective construction of all-carbon quaternary stereocenters. Journal of the American Chemical Society, 126(18), 5690-5691.
- Feringa, B. L., Pineschi, M., Arnold, L. A., Imbos, R., & de Vries, A. H. (1997). Highly enantioselective catalytic conjugate addition and tandem conjugate addition-aldol reactions of organozinc reagents. Angewandte Chemie International Edition in English, 36(23), 2620-2623.
- Pu, L. (1998). 1, 1′-Binaphthyl-based chiral ligands and their applications in asymmetric synthesis. Chemical Reviews, 98(7), 2405-2494.
- Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (1999). Rhodium-catalyzed asymmetric 1, 4-addition of arylboronic acids to nitroalkenes. Journal of the American Chemical Society, 121(49), 11591-11592.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
